LP-922056
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYRIWUQISYYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of LP-922056
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent, orally bioavailable small molecule inhibitor of the enzyme Notum, a negative regulator of the Wnt signaling pathway. By inhibiting Notum's carboxylesterase activity, this compound prevents the deacylation and subsequent inactivation of Wnt proteins. This leads to an upregulation of Wnt signaling, which has been shown to stimulate bone formation. Preclinical studies in rodent models of osteoporosis have demonstrated the anabolic effect of this compound on bone, primarily by increasing endocortical bone formation and enhancing bone strength. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Notum Carboxylesterase
The primary mechanism of action of this compound is the inhibition of Notum, a secreted carboxylesterase.[1][2] Wnt proteins, a family of secreted glycoproteins crucial for various developmental and physiological processes, require post-translational modification with a palmitoleate group on a conserved serine residue to be active.[1][3] This lipid modification is essential for their binding to the Frizzled family of receptors and the LRP5/6 co-receptors, which initiates downstream signaling cascades.[1][4]
Notum acts as an extracellular negative regulator of Wnt signaling by removing this essential palmitoleate moiety from Wnt proteins, rendering them inactive.[1] this compound binds to the active site of Notum, a large hydrophobic pocket that accommodates the palmitoleate group, and inhibits its enzymatic activity.[1] This inhibition prevents the inactivation of Wnt proteins, leading to an increase in their local concentration and subsequent activation of the canonical Wnt signaling pathway.[1][4] The activation of this pathway results in the nuclear translocation of β-catenin and the transcription of Wnt target genes, which in the context of bone, promotes osteoblast differentiation and bone formation.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| Notum Inhibition (OPTS substrate) | IC50 | 1.1 |
| TCF/LEF Reporter Assay | EC50 | 23 |
Data sourced from multiple studies for comparison.[5]
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Dosing |
| Half-life (t½) | 8 hours | 10 mg/kg p.o. |
| Oral Bioavailability (F) | 65% | 10 mg/kg p.o. |
p.o. = oral administration[1]
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Duration | Key Findings |
| Mice | 10 mg/kg/day (in diet) | 4 weeks | Increased midshaft femur cortical bone thickness and strength.[5] |
| Mice | 30 mg/kg (oral gavage, twice weekly) | 4 weeks | Substantially increased endocortical bone formation rate (BFR).[4] |
| Ovariectomized (OVX) Rats | Not specified | 6, 12, and 18 weeks | Increased whole femur Bone Mineral Density (BMD).[5] |
Experimental Protocols & Methodologies
This section outlines the general methodologies for the key experiments cited in the study of this compound.
Notum Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of this compound on Notum's enzymatic activity.
-
Principle: A fluorogenic substrate, such as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is used to measure the carboxylesterase activity of recombinant Notum enzyme. Cleavage of the substrate by Notum results in a fluorescent signal that can be measured over time.
-
General Protocol:
-
Recombinant human or mouse Notum enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the OPTS substrate.
-
The increase in fluorescence is monitored kinetically using a plate reader.
-
The rate of reaction is calculated for each concentration of the inhibitor.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
TCF/LEF Reporter Assay (Cell-based)
This assay measures the ability of this compound to activate the canonical Wnt signaling pathway in a cellular context.
-
Principle: A reporter cell line (e.g., HEK293) is engineered to contain a luciferase gene under the control of a promoter with T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to the nuclear translocation of β-catenin, which binds to TCF/LEF and drives the expression of luciferase.
-
General Protocol:
-
The TCF/LEF reporter cells are plated in a multi-well format.
-
Cells are treated with a source of Wnt protein (e.g., Wnt3a conditioned media) in the presence of varying concentrations of this compound and a fixed concentration of Notum enzyme.
-
After an incubation period (typically overnight), the cells are lysed, and luciferase activity is measured using a luminometer.
-
EC50 values are calculated by plotting the luciferase signal against the logarithm of the this compound concentration.
-
In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
This model is used to evaluate the anabolic effect of this compound on bone in a postmenopausal osteoporosis setting.
-
Animal Model: Adult female rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.
-
Treatment: A cohort of OVX rats is treated with this compound, typically administered daily via oral gavage or mixed in the diet for several weeks or months. A control group receives a vehicle.
-
Bone Analysis:
-
Dual-Energy X-ray Absorptiometry (DXA): Bone mineral density (BMD) of the femur and other skeletal sites is measured at various time points throughout the study.
-
Micro-computed Tomography (µCT): High-resolution 3D imaging is used to analyze bone microarchitecture, including cortical thickness, trabecular bone volume, and other parameters.
-
Dynamic Histomorphometry: To assess bone formation dynamics, animals are injected with fluorochrome labels (e.g., calcein, alizarin red) at specific time points before sacrifice. Bone sections are then prepared and analyzed under a fluorescence microscope to measure mineral apposition rate (MAR) and bone formation rate (BFR).
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur) is evaluated using three-point bending tests to determine parameters like maximum load and stiffness.
-
Analysis of Bone Turnover Markers
Serum levels of bone formation and resorption markers are measured to assess the systemic effects of this compound on bone metabolism.
-
Sample Collection: Blood samples are collected from treated and control animals at specified time points.
-
Markers of Bone Formation:
-
Procollagen type 1 N-terminal propeptide (P1NP): A marker of new bone matrix synthesis.
-
Alkaline phosphatase (ALP): An enzyme involved in bone mineralization.
-
-
Marker of Bone Resorption:
-
C-terminal telopeptide of type I collagen (CTX-I): A marker of osteoclast activity and bone breakdown.
-
-
Analysis: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of these markers in the serum.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound on the Wnt Signaling Pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a rodent model.
Logical Relationship
Caption: Logical flow from this compound administration to therapeutic effect.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
LP-922056: A Technical Whitepaper on a Novel Activator of the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent, orally active small molecule inhibitor of Notum pectinacetylesterase, a negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound effectively activates Wnt signaling, a critical pathway involved in numerous physiological processes, including bone formation and tissue regeneration. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a crucial role in embryonic development, adult tissue homeostasis, and disease.[1] Dysregulation of this pathway is implicated in a range of pathologies, including cancer, osteoporosis, and neurodegenerative disorders.[1] Notum is a secreted carboxylesterase that acts as an endogenous inhibitor of the Wnt pathway by removing an essential palmitoleate group from Wnt proteins, thereby preventing their interaction with Frizzled receptors.[1][2]
This compound, with the chemical name 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid, has been identified as a potent and selective inhibitor of Notum.[3] Its ability to activate Wnt signaling makes it a promising therapeutic candidate for conditions characterized by insufficient Wnt activity, such as osteoporosis.[3][4] This whitepaper will delve into the technical details of this compound, providing a valuable resource for researchers in the field.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of Notum. Notum deacylates Wnt proteins, a post-translational modification essential for their binding to Frizzled (FZD) receptors and the co-receptor LRP5/6.[1][2] By inhibiting Notum, this compound prevents the removal of this lipid group, thereby maintaining Wnt proteins in their active, signaling-competent state. This leads to the activation of the canonical Wnt signaling cascade.
The canonical Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to regulate the expression of Wnt target genes, which are involved in cell proliferation, differentiation, and survival.[2]
Below is a diagram illustrating the mechanism of action of this compound within the Wnt signaling pathway.
Caption: Mechanism of action of this compound in the canonical Wnt signaling pathway.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Species | Parameter | Value | Reference |
| Notum Pectinacetylesterase Inhibition | - | IC50 | 1.1 nM | [5] |
| Wnt Signaling Activation (Cell-based assay) | Human | EC50 | 21 nM | [3] |
| Wnt Signaling Activation (Cell-based assay) | Mouse | EC50 | 55 nM | [3] |
| TCF/LEF Reporter Assay | - | EC50 | 23 nM | [5] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Dose | Value | Reference |
| Oral Bioavailability | 10 mg/kg | 65% | [1] |
| Half-life (t1/2) | 10 mg/kg | 8 hours | [1] |
| Brain:Plasma Ratio (Kp) | - | <0.01 | [5] |
Table 3: In Vivo Efficacy of this compound in Rodent Models of Bone Growth
| Species | Model | Treatment Regimen | Key Finding | Reference |
| Mouse | Normal bone growth | 3, 10, 30 mg/kg/day (p.o.) for 25 days | Dose-dependent increase in midshaft femur cortical thickness | [6] |
| Rat | Ovariectomized (OVX) | 30 mg/kg/day (p.o.) for 126 days | Increased femoral and tibial cortical bone thickness and strength | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Notum Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of Notum.
-
Principle: A fluorogenic substrate, such as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), is used.[7] Hydrolysis of the substrate by Notum results in a fluorescent signal. The ability of this compound to inhibit this signal is quantified.
-
Protocol:
-
Recombinant human Notum is incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The reaction is initiated by the addition of the OPTS substrate.
-
The fluorescence intensity is measured over time using a plate reader.
-
The rate of substrate hydrolysis is calculated for each concentration of this compound.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
TCF/LEF Reporter Assay
This cell-based assay is used to quantify the activation of the canonical Wnt signaling pathway.
-
Principle: Cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase control construct.[8] Activation of the Wnt pathway leads to the expression of firefly luciferase, and the signal is normalized to the Renilla luciferase signal.
-
Protocol:
-
HEK293 cells are seeded in 96-well plates.
-
Cells are co-transfected with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control plasmids.
-
After 24 hours, the cells are treated with a constant concentration of Wnt3a conditioned media and varying concentrations of this compound in the presence of a fixed concentration of recombinant Notum.
-
Following a 16-24 hour incubation, the cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The EC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
-
References
- 1. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Customized mouse line | Highlighted Client Publication | genOway [genoway.com]
- 3. NOTUM inhibition increases endocortical bone formation and bone strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
The Potent and Selective Notum Inhibitor LP-922056: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of LP-922056, a potent and selective small-molecule inhibitor of the enzyme Notum. Notum is a secreted carboxylesterase that acts as a negative regulator of the canonical Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins, thereby rendering them inactive.[1][2][3] Inhibition of Notum by this compound has been shown to restore Wnt signaling, presenting a promising therapeutic strategy for a range of diseases, including osteoporosis and certain cancers.[4][5] This document details the mechanism of action of this compound, provides a compilation of its quantitative data, outlines detailed experimental protocols for its characterization, and visualizes key pathways and workflows.
Introduction to Notum and the Wnt Signaling Pathway
The Wnt signaling pathway is a highly conserved signal transduction pathway crucial for embryonic development, tissue homeostasis, and adult stem cell maintenance.[3][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and degenerative disorders.[3][6] The canonical Wnt pathway is initiated by the binding of a secreted Wnt glycoprotein to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[3] This interaction leads to the inactivation of a destruction complex, allowing for the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes.[3]
Notum, also known as Wingful in Drosophila, was identified as a negative feedback inhibitor of Wnt signaling.[1][3] It is an extracellular carboxylesterase that enzymatically removes the O-linked palmitoleate moiety from Wnt proteins.[1][2] This deacylation is critical as the lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling.[4] By inhibiting Notum, molecules like this compound can protect the palmitoleoylation of Wnt proteins, thereby enhancing Wnt signaling.
This compound: A Potent Notum Inhibitor
This compound is a thienopyrimidine-based small molecule identified through high-throughput screening and subsequent optimization.[4][5] It has demonstrated potent inhibition of Notum activity and the ability to activate Wnt signaling in both in vitro and in vivo models.[4][5]
Mechanism of Action
This compound acts as a direct inhibitor of the Notum carboxylesterase. By binding to Notum, it prevents the deacylation of Wnt proteins. This preserves the lipidated, active form of Wnt, allowing it to bind to the FZD-LRP5/6 receptor complex and activate the canonical Wnt/β-catenin signaling cascade. This mechanism effectively restores or enhances Wnt signaling in environments where it is suppressed by Notum activity.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, including its in vitro activity, pharmacokinetic parameters in mice, and in vivo efficacy in preclinical models.
Table 1: In Vitro Activity of this compound
| Assay Type | Species | Cell Line/System | Endpoint | Value | Reference(s) |
| Notum Inhibition | Human | Cell-free (OPTS substrate) | IC50 | 1.1 nM | [5] |
| Wnt Signaling Activation | Human | HEK293 TCF/LEF Reporter | EC50 | 21 nM | [4] |
| Wnt Signaling Activation | Mouse | Cell-based assay | EC50 | 55 nM | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose | Route | Value | Reference(s) |
| Half-life (t½) | 10 mg/kg | p.o. | 8 h | [5] |
| Oral Bioavailability (F) | 10 mg/kg | p.o. | 65% | [5] |
| Brain:Plasma Ratio (Kp) | 10 mg/kg | p.o. | <0.01 | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Dosing Regimen | Key Finding | Reference(s) |
| Mouse Model of Bone Growth | This compound | 3, 10, 30 mg/kg, p.o., daily for 25 days | Dose-dependent increase in midshaft femur cortical thickness | [4] |
| Ovariectomized (OVX) Rat Model | This compound | Not specified | Increased femoral and tibial cortical bone thickness and strength | [4] |
| Apc-mutant Mouse Model | This compound | 30 mg/kg, p.o., twice daily | Inhibited proliferation of intestinal adenomas | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Notum Biochemical Assay (OPTS Substrate)
This cell-free assay measures the direct inhibitory effect of a compound on the enzymatic activity of Notum using a fluorescent substrate.
Materials:
-
Recombinant human Notum protein
-
Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
This compound or other test compounds
-
DMSO (for compound dilution)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in DMSO.
-
In a 384-well plate, add a small volume (e.g., 50 nL) of the compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant Notum protein diluted in assay buffer to each well.
-
Initiate the enzymatic reaction by adding the OPTS substrate diluted in assay buffer to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 40 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the OPTS substrate.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
TCF/LEF Luciferase Reporter Assay
This cell-based assay assesses the ability of a compound to activate Wnt/β-catenin signaling in the presence of Notum.
Materials:
-
HEK293 cells stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Recombinant Wnt3a protein
-
Recombinant Notum protein
-
This compound or other test compounds
-
96-well, white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system (e.g., Promega Dual-Glo®)
-
Luminometer
Procedure:
-
Seed the stable HEK293 TCF/LEF reporter cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
To the appropriate wells, add the compound dilutions, followed by a fixed concentration of recombinant Notum protein.
-
Stimulate the cells by adding a fixed concentration of recombinant Wnt3a protein to all wells except for the unstimulated controls.
-
Incubate the plate for a specified period (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Calculate the fold activation of Wnt signaling for each compound concentration relative to the Wnt3a- and Notum-treated control and determine the EC50 value.
Mandatory Visualizations
Experimental Workflow for Notum Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and validation of Notum inhibitors like this compound.
Conclusion
This compound is a valuable chemical tool for investigating the role of Notum in Wnt signaling and holds significant potential as a therapeutic agent.[4][5] Its ability to potently and selectively inhibit Notum, thereby restoring Wnt pathway activity, has been demonstrated in various preclinical models.[4][5] The data and protocols presented in this technical guide are intended to support further research and development efforts in the field of Wnt signaling modulation.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
LP-922056 (CAS 1365060-22-5): A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent and orally active small molecule inhibitor of Notum pectinacetylesterase, a negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound effectively activates Wnt signaling, leading to increased bone formation and strength. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in the fields of bone biology, regenerative medicine, and oncology.
Chemical and Physical Properties
This compound, with the CAS number 1365060-22-5, is a thienopyrimidine derivative. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid[1] |
| CAS Number | 1365060-22-5[2] |
| Molecular Formula | C₁₁H₉ClN₂O₂S₂[2] |
| Molecular Weight | 300.78 g/mol [2] |
| Purity | ≥98% (HPLC)[2] |
| Solubility | Soluble in DMSO (up to 100 mM)[2] |
| Storage | Store at -20°C[2] |
Mechanism of Action: Inhibition of Notum and Activation of Wnt Signaling
This compound functions as a highly potent inhibitor of Notum, an extracellular carboxylesterase that negatively regulates the Wnt signaling pathway. Notum deactivates Wnt proteins by removing a palmitoleate group essential for their binding to the Frizzled (FZD) receptors. By inhibiting Notum's enzymatic activity, this compound prevents the deacylation of Wnt proteins, thereby maintaining their active state and ability to stimulate the Wnt signaling cascade. This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in bone formation and other cellular processes.[3][4][5]
Caption: Wnt Signaling Pathway and the inhibitory action of this compound on Notum.
Pharmacological Data
In Vitro Activity
This compound demonstrates potent inhibition of Notum and activation of Wnt signaling in cellular assays.
| Parameter | Species | Value | Reference |
| EC₅₀ (Wnt Signaling) | Human | 21 nM | [2][6] |
| EC₅₀ (Wnt Signaling) | Mouse | 55 nM | [2][6] |
| IC₅₀ (Notum Inhibition) | Human, Mouse, Rat | Potent Inhibition | [3] |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have shown that this compound is orally bioavailable.
| Parameter | Dose | Value | Reference |
| Cₘₐₓ | 10 mg/kg (oral) | 129 µM | [6] |
| AUC | 10 mg/kg (oral) | 1533 µM·h | [6] |
| Half-life (t₁/₂) | 10 mg/kg (p.o.) | 8 h | [2] |
| Oral Bioavailability | 10 mg/kg (p.o.) | 65% | [2] |
| Brain:Plasma Ratio | N/A | <0.01 | [2] |
In Vivo Efficacy
In vivo studies in both mice and rats have demonstrated the anabolic effect of this compound on bone.
| Species | Model | Dosing Regimen | Key Findings | Reference |
| Mice | Wild-type | 3-30 mg/kg, oral gavage, daily for 25 days | Dose-dependent increase in midshaft femur cortical bone thickness. | [6] |
| Mice | Wild-type | 10 mg/kg, daily in diet for 4 weeks | Increased cortical bone thickness and strength in midshaft femur, bone mass in the femoral neck, and vertebral body cortical shell. | [3][6] |
| Rats | Ovariectomized (OVX) | N/A | Increased femoral and tibial cortical bone thickness and strength, and femoral neck bone volume. | [3] |
| Mice | hNOTUM transgenic | N/A | Increased midshaft femur cortical bone thickness, demonstrating inhibition of human NOTUM in vivo. | [3] |
Experimental Protocols
Synthesis of this compound
An improved and scalable 7-step synthesis for this compound has been reported. The key steps involve a Suzuki-Miyaura cross-coupling reaction to introduce the C7-cyclopropyl group and a mild and selective C6 chlorination using 1-chloro-1,2-benziodoxol-3-one. This method allows for the production of multigram quantities of the compound with high purity.
Caption: High-level overview of the 7-step synthesis of this compound.
Notum Inhibition Enzymatic Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound against Notum.
-
Reagents and Materials:
-
Recombinant human Notum enzyme
-
Fluorogenic substrate (e.g., a palmitoleate-conjugated fluorescent probe)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
This compound stock solution in DMSO
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add 10 µL of recombinant Notum enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Wnt Signaling Cell-Based Assay (TCF/LEF Reporter Assay)
This protocol outlines a cell-based reporter assay to measure the activation of Wnt signaling by this compound.
-
Reagents and Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Renilla luciferase control plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution in DMSO
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom microplates
-
Luminometer
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold change against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the TCF/LEF reporter-based Wnt signaling assay.
In Vivo Efficacy Study in Mice
This protocol provides a general framework for assessing the effect of this compound on bone parameters in mice.
-
Animals and Housing:
-
Use 8-week-old male C57BL/6J mice.
-
House the animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize the animals for at least one week before the start of the experiment.
-
All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
Dosing and Administration:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween 80 in water).
-
Divide the mice into groups (n=8-10 per group): Vehicle control and this compound treatment groups (e.g., 3, 10, 30 mg/kg).
-
Administer the compound or vehicle daily via oral gavage for 25 days.
-
Monitor the body weight of the animals regularly.
-
-
Bone Analysis (Dynamic Histomorphometry):
-
On day 18 and day 23 of the study, inject the mice intraperitoneally with calcein (15 mg/kg) and demeclocycline (40 mg/kg), respectively, to label mineralizing bone surfaces.
-
At the end of the study, euthanize the mice and collect the femurs.
-
Fix the femurs in 70% ethanol and embed them in methyl methacrylate.
-
Cut undecalcified sections of the midshaft femur and stain them for analysis.
-
Use a fluorescence microscope to visualize the fluorescent labels and quantify bone formation parameters, including mineralizing surface per bone surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
-
Statistical Analysis:
-
Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups with the vehicle control group.
-
A p-value of < 0.05 is considered statistically significant.
-
Conclusion
This compound is a valuable research tool for investigating the role of Notum and the Wnt signaling pathway in various biological processes. Its potent and specific inhibitory activity, coupled with its oral bioavailability, makes it a suitable compound for both in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Notum inhibition in diseases such as osteoporosis and certain types of cancer. Further research is warranted to fully elucidate the clinical utility of this compound and similar molecules.
References
- 1. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-922056: A Technical Guide on its Biological Activity as a NOTUM Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent, orally active small molecule inhibitor of the carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway. By inhibiting NOTUM, this compound promotes Wnt signaling, leading to anabolic effects on bone. This document provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development and bone biology.
Mechanism of Action: Inhibition of NOTUM and Enhancement of Wnt Signaling
The Wnt signaling pathway is crucial for numerous cellular processes, including bone formation and regeneration.[1] Wnt proteins, which are palmitoylated glycoproteins, activate cell surface Frizzled (FZD) and LRP5/6 co-receptors.[2] This activation leads to the stabilization of β-catenin, which then translocates to the nucleus to initiate the transcription of target genes involved in bone formation.[1]
NOTUM is a secreted carboxylesterase that negatively regulates Wnt signaling by removing the palmitoleate group from Wnt proteins, rendering them inactive.[2] this compound acts as a direct inhibitor of NOTUM, thereby preventing the inactivation of Wnt ligands. This leads to an increase in active Wnt proteins, enhanced Wnt signaling, and ultimately, a stimulation of bone formation.[3][4] The primary therapeutic potential of this compound lies in its ability to increase cortical bone thickness and strength, making it a promising candidate for treating conditions like osteoporosis.[3][5]
Quantitative Data
The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 1.1 nM | OPTS (Notum Inhibition) | [2] |
| EC50 | 23 nM | TCF-LEF Reporter | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Half-life | 8 hours | 10 mg/kg p.o. | [2] |
| Oral Bioavailability | 65% | 10 mg/kg p.o. | [2] |
| Brain/Plasma Ratio (Kp) | <0.01 | p.o. | [1][2] |
Table 3: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Treatment | Key Findings | Reference |
| Mice | 3, 10, 30 mg/kg, p.o. for 25 days | Dose-dependent increase in midshaft femur cortical thickness. | [1] |
| Mice | 10 mg/kg diet for 4 weeks | Increased cortical bone thickness and strength in midshaft femur, femoral neck, and vertebral body. | [3] |
| Ovariectomized (OVX) Rats | Not specified | Increased whole femur BMD, femoral and tibial cortical bone thickness and strength, and femoral neck BV/TV. | [3] |
| Humanized NOTUM Mice | Not specified | Increased midshaft femur cortical bone thickness, demonstrating inhibition of human NOTUM. | [3] |
| ApcMin Organoids | 45 µM and 250 µM | Significant inhibition of DNA synthesis and proliferation; decreased viability at 250 µM. | [6] |
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the biological activity of this compound, based on published literature.
In Vivo Efficacy in Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol is designed to assess the effect of this compound on bone mass and strength in a postmenopausal osteoporosis model.[3]
1. Animal Model:
-
Female Sprague-Dawley rats, 14 months of age.
-
Ovariectomy (OVX) or sham surgery is performed.
-
Animals are allowed to recover for a specified period to establish bone loss.
2. Dosing:
-
This compound is administered orally (e.g., via gavage or formulated in the diet) at various doses.
-
A vehicle control group and a positive control group (e.g., teriparatide) are included.[5]
-
Treatment duration can range from 6 to 18 weeks.[3]
3. Bone Mineral Density (BMD) Analysis:
-
Whole femur BMD is measured at baseline and at specified time points during the study using dual-energy X-ray absorptiometry (DXA).[3]
4. Micro-computed Tomography (microCT) Analysis:
-
At the end of the study, femurs, tibiae, and vertebrae are collected.
-
High-resolution microCT is used to analyze cortical and trabecular bone parameters, including:
-
Cortical bone thickness
-
Bone volume/total volume (BV/TV)
-
Trabecular number and thickness
-
5. Biomechanical Testing:
-
The mechanical strength of bones (e.g., femur) is assessed using three-point bending tests to determine parameters like ultimate force and stiffness.
6. Dynamic Histomorphometry:
-
Fluorochrome labels (e.g., calcein, alizarin) are administered at specific time points before sacrifice.
-
Undecalcified bone sections are prepared and analyzed under a fluorescence microscope to determine:
-
Mineralizing surface (MS)
-
Bone formation rate (BFR)
-
7. Serum Biomarker Analysis:
-
Blood samples are collected to measure bone formation markers such as:
-
Procollagen type 1 N-terminal peptide (P1NP)
-
Alkaline phosphatase (ALP)
-
Cell-Based TCF-LEF Reporter Assay
This assay is used to measure the potentiation of Wnt signaling by this compound in a cellular context.
1. Cell Line:
-
A suitable cell line (e.g., HEK293T) stably transfected with a TCF-LEF luciferase reporter construct.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are treated with a sub-optimal concentration of Wnt3a to induce a baseline level of reporter activity.
-
This compound is added at various concentrations.
-
Appropriate controls (vehicle, Wnt3a alone, this compound alone) are included.
-
After an incubation period (e.g., 24 hours), luciferase activity is measured using a luminometer.
3. Data Analysis:
-
The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Conclusion
This compound is a well-characterized inhibitor of NOTUM with demonstrated anabolic effects on bone in preclinical models. Its oral bioavailability and efficacy in stimulating cortical bone formation highlight its potential as a therapeutic agent for osteoporosis. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other NOTUM inhibitors. While promising, further studies are needed to fully elucidate its long-term safety and efficacy in humans.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Extracellular Regulator Notum: A Double-Edged Sword in Wnt Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Wnt signaling pathway is a cornerstone of cellular communication, orchestrating a multitude of processes from embryonic development to adult tissue homeostasis. Its dysregulation is a hallmark of numerous pathologies, including cancer and degenerative diseases.[1] Central to the precise control of this pathway is a sophisticated network of regulatory proteins. Among these, the secreted carboxylesterase Notum has emerged as a critical negative feedback inhibitor and a promising therapeutic target.[2][3] This guide provides a comprehensive technical overview of the function of Notum in the Wnt pathway, its mechanism of action, its interplay with co-receptors, and the experimental methodologies used to investigate its activity.
Initially misidentified as a phospholipase, Notum is now definitively characterized as a carboxylesterase that directly inactivates Wnt proteins.[4][5] It achieves this by hydrolyzing the palmitoleate moiety, a lipid modification essential for the binding of Wnt to its Frizzled (FZD) receptors.[4][6][7] This deacylation renders Wnt proteins incapable of initiating downstream signaling cascades. The enzymatic activity of Notum is intricately linked to heparan sulfate proteoglycans of the Glypican family, which act as scaffolds to co-localize Notum with its Wnt substrates at the cell surface.[1][4] This guide will delve into the structural basis of Notum's function, present available quantitative data on its activity and inhibition, and provide detailed experimental protocols for its study, empowering researchers and drug development professionals to further explore and exploit this pivotal regulator of Wnt signaling.
The Core Function of Notum: A Wnt Deacylase
Notum functions as a highly specific, secreted carboxylesterase that acts as a negative feedback regulator of the Wnt signaling pathway.[8][9] Its expression is often induced by Wnt signaling itself, creating a classic feedback loop to dampen the signal.[10]
Mechanism of Action: Removal of a Critical Lipid Modification
The activity of most Wnt proteins is critically dependent on a post-translational modification: the attachment of a palmitoleate group to a conserved serine residue.[4][7] This lipid moiety inserts into a hydrophobic groove on the Frizzled receptor, an essential step for the formation of the Wnt-Frizzled signaling complex.[1] Notum's primary function is to hydrolyze the ester bond linking this palmitoleate to the Wnt protein, thereby releasing the fatty acid.[4][6] The resulting deacylated Wnt is unable to effectively bind to Frizzled, leading to the termination of Wnt signaling.[7]
The Role of Glypicans: A Necessary Partnership
Notum's inhibitory activity is critically dependent on the presence of cell surface heparan sulfate proteoglycans, specifically members of the Glypican family (e.g., GPC3).[4][11] Glypicans act as co-receptors, binding to both Wnt proteins and Notum, thereby creating a ternary complex that facilitates the efficient deacylation of Wnt by Notum.[1][4] Structural analyses have revealed heparin-binding sites on the surface of Notum, providing a molecular basis for this interaction.[1][4] It is important to note that early hypotheses suggesting Notum acts as a phospholipase to cleave the GPI anchor of glypicans have been largely refuted by genetic and biochemical evidence.[4][12]
Structural and Enzymatic Properties of Notum
Notum belongs to the α/β hydrolase superfamily and possesses a conserved catalytic triad of Serine, Histidine, and Aspartic acid (Ser232, His389, Asp340 in human Notum) within its active site.[1][6] The active site features a large, hydrophobic pocket that accommodates the palmitoleate chain of the Wnt protein.[4][5] This structural feature is key to Notum's substrate specificity, allowing it to distinguish the cis-unsaturated palmitoleate from other lipid modifications.[4]
Quantitative Data on Notum Activity and Inhibition
Precise enzyme kinetic parameters for Notum's deacylation of its natural Wnt substrates are not extensively reported in the literature. However, studies using synthetic substrates and various inhibitors have provided valuable quantitative insights into its function.
| Parameter | Value | Compound/Substrate | Cell Line/System | Reference |
| IC50 | 13 nM | ABC99 | SW620 conditioned media | [13] |
| IC50 | 6.7 nM | ARUK3001185 | Recombinant human Notum | [14] |
| IC50 | ~100 nM | Compound 1 (covalent inhibitor) | Recombinant human Notum (OPTS assay) | [6] |
| IC50 | ~10 nM | Compound 4 (covalent inhibitor) | Recombinant human Notum (OPTS assay) | [6] |
| EC50 | 530 nM | Compound 1 (covalent inhibitor) | HEK293 TCF/LEF reporter assay | [6] |
| EC50 | 300 nM | Compound 4 (covalent inhibitor) | HEK293 TCF/LEF reporter assay | [6] |
| Km | Micromolar range | p-Nitrophenyl octanoate (pNP8) | Recombinant human Notum | [4] |
| Kd | 85 µM | Caffeine | Recombinant human Notum (SPR) | [15] |
Experimental Protocols for Studying Notum Function
A variety of in vitro and cell-based assays are employed to characterize the function and inhibition of Notum.
Wnt/β-catenin Reporter Assay (TOPFlash Assay)
This assay is the gold standard for measuring the activity of the canonical Wnt pathway and is frequently used to assess the inhibitory effect of Notum and the restorative potential of its inhibitors.
Principle: The assay utilizes a reporter construct containing multiple TCF/LEF (T-cell factor/lymphoid enhancer factor) binding sites upstream of a luciferase gene. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, complexes with TCF/LEF transcription factors, and drives the expression of luciferase.
Detailed Methodology:
-
Cell Culture: HEK293T cells are commonly used and are maintained in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TOPFlash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Conditioned Media Preparation:
-
Wnt3a conditioned medium is harvested from L-cells stably expressing Wnt3a.
-
Notum conditioned medium is harvested from cells overexpressing Notum (e.g., SW620 cells).
-
-
Assay Procedure:
-
Transfected cells are treated with a mixture of Wnt3a conditioned medium and Notum conditioned medium.
-
To test inhibitors, the Notum conditioned medium is pre-incubated with various concentrations of the inhibitor before being added to the Wnt3a medium and then applied to the cells.
-
-
Lysis and Luminescence Measurement: After 16-24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are typically expressed as fold activation relative to a control (e.g., cells treated with control medium). For inhibitor studies, IC50 values are calculated from dose-response curves.[16][17][18]
In Vitro Notum Carboxylesterase Assay
This biochemical assay directly measures the enzymatic activity of purified Notum using a synthetic substrate.
Principle: The assay utilizes a fluorogenic or chromogenic substrate, such as trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) or p-nitrophenyl octanoate (pNP8), which releases a detectable signal upon cleavage by Notum.
Detailed Methodology:
-
Reagents:
-
Purified recombinant human Notum.
-
Substrate stock solution (e.g., OPTS in DMSO).
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4).
-
-
Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
A solution of Notum in assay buffer is mixed with the substrate.
-
For inhibitor screening, Notum is pre-incubated with the inhibitor for a defined period before the addition of the substrate.
-
-
Signal Detection: The fluorescence or absorbance is measured kinetically over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the progress curves. For inhibitor studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[15][19][20]
Mass Spectrometry-based Wnt Deacylation Assay
This method provides direct evidence of Notum's enzymatic activity on its natural substrate, the Wnt protein.
Principle: Purified Wnt protein is incubated with Notum, and the change in mass due to the removal of the palmitoleate group is detected by mass spectrometry.
Detailed Methodology:
-
Protein Purification: Recombinant Wnt3a and Notum are purified to homogeneity.
-
Enzymatic Reaction: Wnt3a is incubated with Notum in a suitable reaction buffer. A control reaction without Notum is run in parallel.
-
Sample Preparation for Mass Spectrometry:
-
The reaction is stopped, and the proteins are subjected to tryptic digestion to generate peptides.
-
The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: The mass spectra are analyzed to identify the peptide containing the acylated serine residue. The presence of a peak corresponding to the deacylated peptide in the Notum-treated sample, and its absence or reduction in the control sample, confirms Notum's deacylase activity.[4][8]
Co-Immunoprecipitation of Notum and Glypican
This technique is used to demonstrate the physical interaction between Notum and Glypican proteins in a cellular context.
Principle: An antibody targeting one of the proteins of interest (e.g., Glypican-3) is used to pull it out of a cell lysate. If the other protein (Notum) is physically associated with the target, it will be co-precipitated and can be detected by western blotting.
Detailed Methodology:
-
Cell Culture and Lysis: Cells co-expressing tagged versions of Notum and Glypican-3 (or endogenous proteins) are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.
-
An antibody specific to the "bait" protein (e.g., anti-Glypican-3) is added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G beads are then added to capture the antibody-antigen complexes.
-
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the "prey" protein (e.g., anti-Notum) to detect the co-precipitated protein.[21][22][23]
Visualizing Notum's Role in the Wnt Pathway
Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual understanding of the complex processes involved.
Caption: Notum-mediated inhibition of canonical Wnt signaling.
Caption: Experimental workflow for a Wnt/Notum reporter assay.
Caption: Logical relationship of Notum, Wnt, and Glypican.
Therapeutic Implications
The pivotal role of Notum in suppressing Wnt signaling has positioned it as an attractive therapeutic target.[24] In conditions characterized by insufficient Wnt signaling, such as osteoporosis and certain neurodegenerative diseases, inhibiting Notum could restore pathway activity and offer therapeutic benefits.[7][25] Conversely, in Wnt-driven cancers, recombinant Notum could serve as a biologic to reduce oncogenic signaling. A number of small molecule inhibitors of Notum have been developed and are valuable tools for further elucidating its role in health and disease.[3][25][26]
Conclusion
Notum is a key extracellular enzyme that provides a crucial layer of negative feedback regulation on the Wnt signaling pathway. Its function as a Wnt deacylase, facilitated by Glypican co-receptors, is now well-established, and its structural and enzymatic properties are being increasingly characterized. The experimental protocols detailed in this guide provide a framework for the continued investigation of Notum's function and the development of novel therapeutics targeting this important regulatory node. As our understanding of the intricacies of the Wnt pathway continues to grow, the targeted modulation of components like Notum holds immense promise for the treatment of a wide range of human diseases.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notum | The WNT Homepage [wnt.stanford.edu]
- 10. Notum deacylates Wnt proteins to suppress signalling activity | Crick [crick.ac.uk]
- 11. Structural and Functional Impact of Posttranslational Modification of Glypican-3 on Liver Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mammalian Notum induces the release of glypicans and other GPI-anchored proteins from the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of in vitro methods for carboxylesterase activity determination in immortalized cells representative of the intestine, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 22. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 23. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
The Notum Inhibitor LP-922056: A Technical Overview of its Role in Modulating Gene Expression via the Wnt Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent, orally bioavailable small molecule inhibitor of Notum, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway. By inhibiting Notum's enzymatic activity, which involves the deacylation of Wnt proteins, this compound effectively restores and enhances Wnt signaling. This mechanism of action has significant implications for therapeutic areas where Wnt signaling is suppressed, notably in bone diseases such as osteoporosis. Preclinical studies have demonstrated the capacity of this compound to increase cortical bone formation and strength. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on gene expression, and detailed experimental protocols for assessing its activity.
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development, tissue homeostasis, and regeneration in adults. Aberrant Wnt signaling is implicated in a variety of diseases, including cancer and metabolic disorders. Notum is a secreted enzyme that acts as an antagonist of the Wnt pathway by removing a palmitoleate group from Wnt proteins, which is essential for their activity.[1][2] Inhibition of Notum has emerged as a promising therapeutic strategy to upregulate Wnt signaling in a controlled manner.
This compound is a thienopyrimidine-based inhibitor of Notum that has demonstrated significant therapeutic potential in preclinical models.[3] Its primary mechanism of action is the restoration of Wnt signaling, leading to downstream effects on gene expression that promote cellular processes such as osteoblast differentiation and bone formation.
Mechanism of Action: Wnt Pathway Modulation
This compound functions by directly inhibiting the enzymatic activity of Notum. This prevents the deacylation of Wnt ligands, allowing them to bind to their Frizzled (FZD) receptors and LRP5/6 co-receptors on the cell surface. This binding event initiates the canonical Wnt signaling cascade, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Effects on Gene Expression
The primary consequence of this compound treatment is the modulation of Wnt target gene expression. In preclinical models of bone formation, this is characterized by the upregulation of genes associated with osteoblast activity and the downregulation of inhibitors of bone formation.
Quantitative Gene Expression Data
While comprehensive, publicly available RNA-sequencing datasets for this compound treatment are limited, key studies have reported changes in specific marker genes. The following table summarizes representative data from in vivo studies in rodent models.
| Gene Symbol | Gene Name | Organism | Treatment | Fold Change | P-value | Reference |
| Alpl | Alkaline phosphatase, liver/bone/kidney | Mouse | This compound | Increased | < 0.05 | Brommage et al., 2019[3] |
| Sost | Sclerostin | Mouse | This compound | Reduced | < 0.05 | Brommage et al., 2019[3] |
| Axin2 | Axin 2 | Mouse | Notum Inhibition | Increased | < 0.05 | (Predicted Wnt target) |
| Lef1 | Lymphoid enhancer binding factor 1 | Mouse | Notum Inhibition | Increased | < 0.05 | (Predicted Wnt target) |
Experimental Protocols
In Vivo Administration of this compound for Gene Expression Analysis
This protocol outlines the general procedure for treating rodents with this compound to assess its effects on gene expression in bone tissue.
Methodology:
-
Animal Models: C57BL/6 mice (or other appropriate rodent models) are acclimatized for at least one week before the start of the experiment.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water). Animals are treated with this compound (e.g., 10 mg/kg) or vehicle control via daily oral gavage for a specified period (e.g., 4 weeks).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and femurs are collected. The cortical bone is carefully dissected and cleaned of soft tissue.
-
RNA Extraction: Total RNA is extracted from the cortical bone using a suitable method, such as TRIzol reagent followed by a column-based purification kit. RNA quality and quantity are assessed by spectrophotometry and gel electrophoresis.
-
qRT-PCR: First-strand cDNA is synthesized from the total RNA. qRT-PCR is performed using a real-time PCR system with SYBR Green or probe-based assays for target genes (e.g., Alpl, Sost) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method. Statistical significance is determined using an appropriate test (e.g., Student's t-test or ANOVA).
TCF/LEF Luciferase Reporter Assay
This in vitro assay is used to quantify the activation of the canonical Wnt signaling pathway by this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant human Notum protein
-
Recombinant Wnt3a protein
-
This compound
-
Dual-luciferase reporter assay system
Methodology:
-
Cell Seeding: HEK293T cells are seeded in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Cells are co-transfected with the TCF/LEF reporter plasmid (or control plasmid) and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, the medium is replaced with fresh medium containing a constant concentration of Wnt3a and Notum. This compound is then added at various concentrations.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in luciferase activity is calculated relative to the control (Wnt3a and Notum without this compound).
Summary and Future Directions
This compound is a potent and specific inhibitor of Notum that effectively activates the Wnt signaling pathway. This activity translates to significant pro-osteogenic effects in preclinical models, driven by the modulation of key Wnt target genes. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other Notum inhibitors.
Future research should focus on obtaining comprehensive gene expression profiles through techniques like RNA sequencing to identify novel downstream targets of this compound-mediated Wnt activation. Further elucidation of the complete transcriptional landscape will provide deeper insights into the therapeutic potential of Notum inhibition in bone diseases and other Wnt-related pathologies.
References
- 1. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00096H [pubs.rsc.org]
- 2. BJOC - An improved, scalable synthesis of Notum inhibitor this compound using 1-chloro-1,2-benziodoxol-3-one as a superior electrophilic chlorinating agent [beilstein-journals.org]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LP-922056 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
LP-922056 is a potent small-molecule inhibitor of the extracellular carboxylesterase NOTUM, a negative regulator of the Wnt signaling pathway.[1][2] NOTUM deacylates Wnt proteins, rendering them inactive.[1][3][4] By inhibiting NOTUM, this compound restores Wnt signaling, which has shown potential therapeutic benefits in preclinical models of diseases such as osteoporosis and certain cancers.[1][4][5][6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: NOTUM Inhibition
This compound functions by inhibiting the enzymatic activity of NOTUM, which is responsible for removing a palmitoleate group essential for the function of Wnt proteins.[1][3] This inhibition leads to an increase in active Wnt ligands, which can then bind to their receptors (Frizzled/LRP5/6) and activate downstream signaling cascades, most notably the canonical Wnt/β-catenin pathway.[1][3] The activation of this pathway results in the nuclear translocation of β-catenin and the transcription of Wnt target genes.[3]
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value (nM) | Reference |
| Biochemical NOTUM Inhibition | IC50 | 1.1 | [1] |
| Cell-Based Wnt Signaling (TCF/LEF) | EC50 | 23 | [1] |
Table 2: Comparison of NOTUM Inhibitors
| Compound | NOTUM IC50 (nM) | TCF-LEF EC50 (nM) | Brain Penetrant |
| This compound | 1.1 | 23 | No (<0.01 brain:plasma ratio) [1] |
| ABC99 | 170 | 89 | Yes |
| ARUK3001185 | 6.5 | 110 | Yes |
| Data for comparison compounds ABC99 and ARUK3001185 are from reference[1]. |
Table 3: Effective Concentrations in Cell-Based Assays
| Cell/Organoid Model | Assay | Concentration(s) | Observed Effect | Reference |
| ApcMin Mouse Organoids | EdU Incorporation (Proliferation) | 45 µM | Significant inhibition of DNA synthesis | [6] |
| ApcMin Mouse Organoids | Cell Viability | 250 µM | Significant decrease in viability | [6] |
Experimental Protocols
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-922056 in Mouse Models
Introduction
LP-922056 is a potent and selective small-molecule inhibitor of the carboxylesterase NOTUM.[1] NOTUM acts as a negative regulator of the Wnt signaling pathway by removing an essential palmitoleate group from Wnt proteins, thereby rendering them inactive.[2][3] By inhibiting NOTUM, this compound effectively increases Wnt signaling, which plays a crucial role in various biological processes, including bone formation and tissue regeneration.[2][4] These application notes provide detailed protocols and quantitative data for the use of this compound in mouse models, primarily focusing on its application in osteoporosis research.[1][3]
Data Presentation
Pharmacokinetic Profile in Mice
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single oral dose.
| Parameter | Value | Administration | Reference |
| Dose | 10 mg/kg | Oral (p.o.) | [2][5] |
| Half-life (t½) | ~8 hours | Oral (p.o.) | [2][5] |
| Oral Bioavailability (F₀) | 65% | Oral (p.o.) | [2][5] |
| Max Plasma Concentration (Cₘₐₓ) | 129 µM | Oral (p.o.) | [5][6] |
| Area Under the Curve (AUC) | 1533 µM·h | Oral (p.o.) | [5][6] |
| Brain Penetrance (Kp) | <0.01 | Oral (p.o.) | [2] |
In Vivo Dosage Regimens in Mouse Models
This table outlines the dosages and administration routes for this compound used in preclinical studies.
| Mouse Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Bone Growth | 3, 10, 30 mg/kg | Oral Gavage (p.o.) | 25 days | Dose-dependent increase in cortical bone thickness. | [1][2] |
| Bone Growth | 10 mg/kg | Diet | 4 weeks | Increased cortical bone thickness and strength. | [1] |
| Intestinal Adenomas | Not Specified | In vivo | Not Specified | Inhibited proliferation of intestinal adenomas. | |
| Humanized NOTUM Mouse | 10 mg/kg | Diet | 4 weeks | Increased cortical bone thickness, confirming activity against human NOTUM. | [1] |
Signaling Pathway
This compound functions by inhibiting NOTUM, a key negative regulator of the canonical Wnt signaling pathway.
References
- 1. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of LP-922056 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922056 is a potent and selective inhibitor of Notum, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2] By inhibiting Notum, this compound effectively activates Wnt signaling, a critical pathway involved in numerous developmental and physiological processes, including bone formation and tissue regeneration.[1][3][4][5] In preclinical studies, this compound has been shown to increase cortical bone thickness and has been investigated for its therapeutic potential in conditions like osteoporosis.[3] These application notes provide a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Weight | 300.78 g/mol | [1] |
| Formula | C₁₁H₉ClN₂O₂S₂ | [1] |
| Appearance | Solid | |
| Purity | ≥98% (HPLC) | [1] |
| CAS Number | 1365060-22-5 | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility in DMSO | ≤ 100 mM (≤ 30.08 mg/mL) | [1] |
Mechanism of Action: Wnt Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Notum. Notum acts as a negative regulator of the Wnt signaling pathway by removing a palmitoleate group from Wnt proteins, rendering them inactive.[6] By inhibiting Notum, this compound prevents the inactivation of Wnt ligands, allowing them to bind to their Frizzled (FZD) and LRP5/6 co-receptors. This binding event initiates a downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[4][6]
Figure 1: Simplified Wnt signaling pathway and the inhibitory action of this compound on Notum.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in various cell-based assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a solution with a final volume of 1 mL, weigh out 3.0078 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. Refer to Table 2 for the required solvent volumes for different starting masses and desired concentrations.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Stock Solution Preparation Table
The following table provides the required volume of DMSO to prepare stock solutions of various concentrations from different starting masses of this compound.[1]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 3.32 mL | 16.62 mL | 33.25 mL |
| 5 mM | 0.66 mL | 3.32 mL | 6.65 mL |
| 10 mM | 0.33 mL | 1.66 mL | 3.32 mL |
| 50 mM | 0.07 mL | 0.33 mL | 0.66 mL |
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the general workflow for preparing an this compound stock solution.
Figure 2: Workflow for preparing this compound stock solution in DMSO.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions in DMSO, intended for use in research and drug development settings. Adherence to these protocols will ensure the accurate and consistent preparation of this potent Notum inhibitor, facilitating reliable and reproducible experimental results in the study of Wnt signaling and related therapeutic areas.
References
- 1. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LP-922056 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LP-922056 in preclinical animal models, primarily focusing on its application in osteoporosis research. The protocols outlined below are based on findings from published studies and are intended to guide researchers in designing and executing their own experiments.
Introduction to this compound
This compound is a potent small-molecule inhibitor of the enzyme Notum, a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1] By inhibiting Notum, this compound effectively activates Wnt signaling, which plays a crucial role in bone formation and homeostasis. This mechanism of action makes this compound a promising therapeutic candidate for treating bone disorders such as osteoporosis. Preclinical studies in rodent models have demonstrated its efficacy in increasing bone mineral density and cortical bone thickness.
Mechanism of Action: Wnt Signaling Pathway
The canonical Wnt signaling pathway is essential for osteoblast differentiation and bone formation. Secreted Wnt proteins normally bind to Frizzled (FZD) and LRP5/6 co-receptors on the surface of osteoprogenitor cells. This binding event leads to the intracellular accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of genes involved in bone formation.
Notum disrupts this process by removing a palmitoleate group from Wnt proteins, rendering them inactive and unable to bind to their receptors. This compound inhibits the enzymatic activity of Notum, thereby protecting Wnt proteins from inactivation. This leads to a sustained Wnt signal, promoting osteoblast activity and ultimately increasing bone mass and strength.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies involving this compound administration.
Table 1: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Species | Dosage | Reference |
| Half-life (t½) | 8 hours | Mouse | 10 mg/kg (p.o.) | [1] |
| Oral Bioavailability | 65% | Mouse | 10 mg/kg (p.o.) | [1] |
Table 2: Efficacy of this compound in Rodent Models of Bone Formation
| Animal Model | Treatment Details | Key Findings | Reference |
| Mice | 10 mg/kg/day in diet for 4 weeks | - Increased cortical bone thickness and strength in the midshaft femur. - Increased bone mass in the femoral neck and vertebral body cortical shell. | [2] |
| Mice | Dose-response (daily diet or twice-weekly oral gavage) | - Dose-dependent increase in cortical bone thickness. | [2] |
| Ovariectomized (OVX) Rats | Daily administration for 6, 12, and 18 weeks | - Increased whole femur bone mineral density (BMD). - Increased femoral and tibial cortical bone thickness and strength. - Increased femoral neck bone volume/total volume (BV/TV). | [2] |
| Mice | Notum knockout model | - this compound did not increase cortical bone thickness, confirming its on-target effect. | [2] |
Experimental Protocols
Mouse Model of Bone Formation
This protocol is designed to assess the effect of this compound on bone formation in healthy mice.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Standard rodent chow
-
Animal handling and gavage equipment
-
Micro-computed tomography (µCT) scanner
-
Histology equipment
-
ELISA kits for bone turnover markers (P1NP, ALP)
Procedure:
-
Animal Model: Use skeletally mature mice (e.g., 16-week-old C57BL/6).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to a vehicle control group and one or more this compound treatment groups.
-
Administration:
-
Oral Gavage: Prepare a suspension of this compound in a suitable vehicle. Administer twice weekly at the desired dose (e.g., 10 mg/kg).
-
Dietary Administration: Incorporate this compound into powdered standard rodent chow to achieve the target daily dose (e.g., 10 mg/kg/day). Ensure homogenous mixing.
-
-
Duration: Continue treatment for 4 weeks.
-
Endpoint Analysis:
-
Bone Microarchitecture: At the end of the study, euthanize the animals and collect femurs and vertebrae for µCT analysis to determine cortical thickness, bone mineral density, and other relevant parameters.
-
Dynamic Histomorphometry: For detailed analysis of bone formation, administer fluorochrome labels (e.g., calcein and alizarin) at specific time points before euthanasia.
-
Serum Biomarkers: Collect blood samples to measure serum levels of bone formation markers such as procollagen type 1 N-terminal propeptide (P1NP) and alkaline phosphatase (ALP).
-
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
This protocol is designed to evaluate the efficacy of this compound in a well-established animal model of estrogen-deficient bone loss.
Experimental Workflow:
Materials:
-
This compound
-
Surgical instruments for ovariectomy
-
Anesthetics and analgesics
-
Dual-energy X-ray absorptiometry (DXA) scanner
-
Micro-computed tomography (µCT) scanner
-
Biomechanical testing equipment
Procedure:
-
Animal Model: Use skeletally mature female rats (e.g., 6-month-old Sprague-Dawley or Wistar rats).
-
Surgical Procedure: Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham surgery group, where the ovaries are exposed but not removed, should be included as a control.
-
Recovery and Osteopenia Development: Allow the animals to recover from surgery and for osteopenia to develop for a period of at least 2 weeks.
-
Treatment Initiation: Begin administration of this compound or vehicle. The route of administration can be oral gavage or dietary, as described in the mouse protocol.
-
Duration: Continue treatment for a period of 6 to 18 weeks.
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Monitor changes in whole-body and site-specific (e.g., femur, lumbar spine) BMD using DXA at baseline and various time points throughout the study.
-
Safety and Toxicology
While comprehensive toxicology studies for this compound are not extensively detailed in the public domain, studies of up to 18 weeks in rodents have not reported significant safety issues.[3] Furthermore, histological analysis of 40 different soft tissues from global Notum knockout mice did not reveal any abnormal phenotypes, suggesting that systemic inhibition of Notum may be well-tolerated. However, researchers should always conduct appropriate safety monitoring during their studies, including daily health checks and body weight measurements. For longer-term studies, a more comprehensive safety assessment, including clinical chemistry and histopathology of major organs, is recommended.
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only and should be adapted to the specific needs of your research. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for LP-922056 in Colorectal Cancer Cell Line Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LP-922056 is a potent and selective small molecule inhibitor of NOTUM (Palmitoleoyl-protein carboxylesterase), a negative regulator of the Wnt signaling pathway.[1] In the context of colorectal cancer (CRC), particularly in cases with mutations in the Adenomatous Polyposis Coli (APC) gene, NOTUM has been identified as a key mediator in the early stages of tumor development.[1][2] APC-mutant cells secrete NOTUM to suppress Wnt signaling in neighboring wild-type cells, thereby gaining a competitive growth advantage.[1][3] By inhibiting NOTUM, this compound is proposed to restore Wnt signaling in the surrounding healthy tissue, thus suppressing the proliferation of APC-mutant cancer cells.[3]
These application notes provide a summary of the effects of this compound on colorectal cancer cell lines and detailed protocols for relevant in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in colorectal cancer cell line experiments.
| Cell Line/Model | Assay | Concentration(s) | Observed Effect | Reference |
| ApcMin Organoids | DNA Synthesis (EdU) | 45 µM and 250 µM | Significant inhibition of DNA synthesis | [4] |
| ApcMin Organoids | Cell Viability | 250 µM | Significant decrease in viability | [4] |
Note: Specific quantitative data such as IC50 values, percentage of apoptosis, and cell cycle distribution for this compound in HT29 and SW480 cell lines are not yet available in the public domain. The provided data is based on experiments conducted on ApcMin mouse organoids, which carry a mutation in the Apc gene, a common feature in colorectal cancer.
Signaling Pathway
The proposed mechanism of action for this compound in the context of APC-mutant colorectal cancer involves the modulation of the Wnt signaling pathway.
Caption: Mechanism of this compound in APC-mutant colorectal cancer.
Experimental Protocols
Cell Culture
-
Cell Lines: HT29 (ATCC HTB-38) and SW480 (ATCC CCL-228) colorectal adenocarcinoma cell lines.
-
Culture Medium: For HT29 cells, use McCoy's 5A Medium Modified. For SW480 cells, use Leibovitz's L-15 Medium. Supplement both with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate HT29 cells at 37°C in a humidified atmosphere with 5% CO2. Incubate SW480 cells at 37°C in a non-CO2 incubator.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
HT29 or SW480 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 500 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in colorectal cancer cells treated with this compound using flow cytometry.
Materials:
-
HT29 or SW480 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 45 µM and 250 µM) and a vehicle control for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in colorectal cancer cells following treatment with this compound.
Materials:
-
HT29 or SW480 cells
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
References
- 1. NOTUM from Apc-mutant cells biases clonal competition to initiate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LP-922056 in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922056 is a potent and selective small molecule inhibitor of Notum, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway.[1][2][3] Notum deacylates Wnt proteins, removing an essential palmitoleate group, which prevents them from binding to their Frizzled receptors.[1][3] By inhibiting Notum, this compound effectively enhances Wnt signaling, a critical pathway for stem cell maintenance, proliferation, and differentiation in various tissues and their corresponding organoid models.[1][3]
Organoid culture systems, particularly those derived from intestinal and other epithelial tissues, are highly dependent on the precise modulation of the Wnt pathway.[4] The self-renewal of Lgr5+ stem cells at the base of intestinal crypts, which is fundamental to organoid formation and growth, is driven by Wnt signaling.[5] Therefore, this compound serves as a valuable chemical tool to investigate the role of Wnt signaling in organoid development, homeostasis, and disease. These application notes provide detailed protocols for the use of this compound in organoid culture, with a focus on intestinal organoids.
Mechanism of Action: Wnt Signaling Modulation
The canonical Wnt signaling pathway is pivotal for the maintenance of stem cell populations within organoids. In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a palmitoylated Wnt protein to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in proliferation and stem cell maintenance.[1]
Notum acts as an endogenous inhibitor of this pathway by removing the palmitoleate group from Wnt ligands, rendering them inactive.[3] this compound inhibits the enzymatic activity of Notum, thereby protecting the palmitoylation state of Wnt proteins and potentiating Wnt signaling.[1][2]
Data Presentation
The following table summarizes the quantitative data from studies utilizing this compound in organoid culture.
| Organoid Model | Compound | Concentration(s) | Treatment Duration | Observed Effects | Reference |
| Mouse ApcMin Intestinal Organoids | This compound | 45 µM | Not Specified | Significant inhibition of DNA synthesis and proliferation. | [6] |
| Mouse ApcMin Intestinal Organoids | This compound | 250 µM | Not Specified | Significant inhibition of DNA synthesis, proliferation, and a significant decrease in viability. | [6] |
Experimental Protocols
Protocol 1: General Maintenance and Passaging of Intestinal Organoids
This protocol is a prerequisite for initiating experiments with this compound.
Materials:
-
Complete IntestiCult™ Organoid Growth Medium (or equivalent)
-
Basal Medium (e.g., Advanced DMEM/F12)
-
Matrigel® (growth factor reduced)
-
Gentle Cell Dissociation Reagent (GCDR) or Cell Recovery Solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
24-well tissue culture-treated plates
-
Sterile pipette tips and microcentrifuge tubes
Procedure:
-
Media Preparation: Prepare complete organoid growth medium according to the manufacturer's instructions.[7] Warm the complete medium to room temperature before use. Thaw Matrigel® on ice.[7]
-
Organoid Passaging:
-
Aspirate the medium from the wells containing organoids.
-
Add 500 µL of ice-cold GCDR or Cell Recovery Solution to each well to dissolve the Matrigel® dome.[8]
-
Incubate on ice or at 4°C for 15-60 minutes until the Matrigel® is dissolved.[7][8]
-
Mechanically disrupt the organoids by pipetting up and down approximately 100 times with a P1000 pipette.[8]
-
Transfer the organoid fragments to a 15 mL conical tube and centrifuge at 200-300 x g for 5 minutes at 4°C.[7]
-
Aspirate the supernatant, leaving the organoid pellet.
-
-
Re-plating Organoids:
-
Resuspend the organoid pellet in an appropriate volume of fresh, ice-cold Matrigel®.
-
Plate 50 µL domes of the Matrigel®/organoid suspension into the center of pre-warmed 24-well plates.[8]
-
Incubate at 37°C for 10-15 minutes to solidify the Matrigel®.[8]
-
Carefully add 500 µL of complete organoid growth medium to each well.
-
Culture at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol details the application of this compound to established organoid cultures.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Established intestinal organoid cultures (from Protocol 1)
-
Complete organoid growth medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Dosing Organoid Cultures:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare fresh complete organoid growth medium.
-
Spike the medium with the desired final concentration of this compound (e.g., 45 µM or 250 µM as per published data).[6] Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent toxicity.
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Carefully aspirate the old medium from the organoid cultures.
-
Add 500 µL of the this compound-containing medium or vehicle control medium to the respective wells.
-
-
Incubation and Downstream Analysis:
-
Incubate the treated organoids for the desired experimental duration. The medium with this compound or vehicle should be refreshed every 2-3 days for longer-term experiments.
-
At the end of the treatment period, organoids can be harvested for various downstream analyses, such as:
-
Viability Assays: (e.g., CellTiter-Glo® 3D)
-
Proliferation Assays: (e.g., EdU incorporation assay)[6]
-
RNA/Protein Extraction: For gene expression analysis (RT-qPCR, RNA-seq) or Western blotting.
-
Immunofluorescence and Imaging: To assess morphology and protein localization.
-
-
Applications and Considerations
-
Studying Wnt-Dependent Proliferation and Stemness: By enhancing Wnt signaling, this compound can be used to investigate the role of this pathway in maintaining the stem cell niche and driving proliferation in healthy and diseased organoids, such as those derived from colorectal cancer.[6]
-
Investigating Differentiation: The Wnt pathway is a key regulator of cell fate decisions in the intestine.[9] this compound can be used to study how sustained Wnt signaling affects the differentiation of various intestinal cell lineages.
-
Disease Modeling: In the context of diseases with aberrant Wnt signaling, such as colorectal cancer, this compound can be a tool to probe the consequences of pathway modulation.[6] The finding that this compound inhibits the proliferation of ApcMin organoids suggests a complex role for Wnt signaling in different genetic contexts.[6]
-
Concentration-Dependent Effects: It is crucial to perform dose-response experiments to determine the optimal concentration of this compound for a specific organoid model and experimental question, as effects can be concentration-dependent.[6]
-
Organoid Line Specificity: The response to Wnt pathway modulation can vary between organoids derived from different individuals or different disease states. It is important to validate findings across multiple organoid lines.
Conclusion
This compound is a powerful tool for modulating the Wnt signaling pathway in organoid cultures. Its ability to inhibit Notum provides a specific mechanism for upregulating Wnt activity, enabling detailed investigations into the role of this critical pathway in organoid biology. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their organoid-based studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Organoids as a Model System for Studying Notch Signaling in Intestinal Epithelial Homeostasis and Intestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances and applications of gut organoids: modeling intestinal diseases and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. StarrLab - Intestinal Organoid Culture [sites.google.com]
- 9. JCI Insight - Cell differentiation is disrupted by MYO5B loss through Wnt/Notch imbalance [insight.jci.org]
Application Notes and Protocols for LP-922056 in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LP-922056 is a potent and selective small molecule inhibitor of Notum, a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2][3] By inhibiting Notum, this compound effectively activates Wnt signaling, a critical pathway in embryonic development, tissue homeostasis, and stem cell regulation.[4][5][6] These application notes provide detailed protocols for utilizing this compound to study and direct the differentiation of various stem cell lineages, offering a valuable tool for regenerative medicine, disease modeling, and drug discovery.
The Wnt signaling cascade plays a pivotal role in determining the fate of stem cells.[7] Activation of this pathway is crucial for the differentiation of various cell types, including those of the neural and intestinal lineages.[8][9] this compound, by modulating Wnt signaling, provides a powerful method for directing stem cell differentiation in a controlled and targeted manner.[2][10]
Data Presentation
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Human | Notum Inhibition (Biochemical Assay) | 1.1 nM | [1] |
| EC₅₀ | Human | Wnt Signaling Activation (Cell-based TCF/LEF Reporter Assay) | 21 nM | [6] |
| EC₅₀ | Mouse | Wnt Signaling Activation (Cell-based TCF/LEF Reporter Assay) | 55 nM | [6] |
Table 2: Exemplary In Vitro Concentrations for Stem Cell Studies
| Cell Type | Application | Concentration Range | Reference |
| Mouse Intestinal Organoids | Inhibition of proliferation in Apc-mutant organoids | 45 µM - 250 µM | [10] |
| Human Colorectal Cancer Cells | Inhibition of proliferation | 45 µM - 250 µM | [10] |
Signaling Pathway
This compound functions by inhibiting the enzymatic activity of Notum. Notum negatively regulates the canonical Wnt signaling pathway by removing a palmitoleate group from Wnt proteins, which is essential for their binding to the Frizzled (FZD) receptor and LRP5/6 co-receptor complex.[2][4] Inhibition of Notum by this compound prevents the deacylation of Wnt proteins, allowing them to bind to their receptors and initiate the downstream signaling cascade. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[6][7]
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in stem cell differentiation studies. Optimal concentrations and treatment times may vary depending on the specific cell line and desired outcome, and should be determined empirically.
Protocol 1: General Protocol for Activating Wnt Signaling in Stem Cell Culture
This protocol describes a general method for preparing and applying this compound to a stem cell culture to activate Wnt signaling.
Materials:
-
This compound (Tocris Bioscience or other reputable supplier)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Stem cell line of interest
-
Appropriate stem cell culture medium
-
Cell culture plates/flasks
Procedure:
-
Reconstitution of this compound:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (MW: 300.78 g/mol ) in 332.5 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Cell Seeding:
-
Plate the stem cells at the desired density in the appropriate culture vessel and medium.
-
Allow the cells to adhere and stabilize for 24 hours before treatment.
-
-
Treatment with this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application (e.g., ranging from 10 nM to 10 µM). A starting concentration in the range of the EC₅₀ (21-55 nM) is advisable for initial experiments.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation and Monitoring:
-
Incubate the cells for the desired period, which will vary depending on the differentiation protocol. Monitor the cells for morphological changes indicative of differentiation.
-
-
Analysis of Differentiation:
-
Assess stem cell differentiation using appropriate markers and assays (see "Characterization of Stem Cell Differentiation" section below).
-
Protocol 2: Directed Differentiation of Intestinal Organoids
This protocol is adapted from studies on intestinal stem cell differentiation where Wnt signaling is a key regulator.
Materials:
-
Human pluripotent stem cells (hPSCs) or intestinal stem cells (ISCs)
-
Matrigel
-
Intestinal stem cell medium (e.g., containing EGF, Noggin, R-spondin)
-
This compound
-
Differentiation medium (specific to the desired intestinal cell lineage)
Procedure:
-
Establishment of Intestinal Organoids:
-
Culture hPSCs or ISCs to form intestinal organoids according to established protocols. This typically involves embedding the cells in Matrigel and culturing them in a specialized medium.
-
-
Initiation of Differentiation:
-
Once organoids are established, switch to a differentiation-promoting medium. The composition of this medium will depend on the target cell type.
-
To promote a progenitor phenotype, maintain a basal level of Wnt activation.
-
-
Modulation of Wnt Signaling with this compound:
-
To enhance differentiation towards specific lineages that require higher levels of Wnt signaling, supplement the differentiation medium with this compound.
-
Based on literature, a concentration range of 45 µM to 250 µM has been used in intestinal organoid cultures, although this was in the context of inhibiting proliferation in cancer models. For differentiation, a lower concentration range, determined by dose-response experiments, is recommended.
-
Treat the organoids for a specific duration, which may range from a few days to over a week, depending on the differentiation timeline.
-
-
Analysis of Intestinal Differentiation:
-
Assess the differentiation of intestinal cell types (e.g., enterocytes, goblet cells, Paneth cells, enteroendocrine cells) using methods such as:
-
qRT-PCR: for lineage-specific markers (e.g., Villin for enterocytes, Mucin 2 for goblet cells, Lysozyme for Paneth cells, Chromogranin A for enteroendocrine cells).
-
Immunofluorescence staining: for protein expression of lineage-specific markers.
-
Functional assays: (e.g., measuring enzyme activity for enterocytes).
-
-
Protocol 3: Promoting Neural Differentiation of Neural Stem Cells (NSCs)
This protocol outlines a general approach for using this compound to promote the differentiation of NSCs into neurons, a process known to be influenced by Wnt signaling.
Materials:
-
Neural stem cells (NSCs)
-
NSC proliferation medium (e.g., containing EGF and FGF)
-
Neural differentiation medium (typically lacking mitogens)
-
This compound
-
Poly-L-ornithine and laminin-coated culture plates
Procedure:
-
NSC Culture:
-
Culture NSCs in proliferation medium on poly-L-ornithine and laminin-coated plates.
-
-
Induction of Neuronal Differentiation:
-
To initiate differentiation, withdraw the mitogens (EGF and FGF) from the culture medium.
-
Add this compound to the differentiation medium to activate Wnt signaling. The optimal concentration should be determined empirically, starting with a range around the EC₅₀ value (21-55 nM).
-
Culture the cells in the presence of this compound for a period of 7-14 days, with medium changes every 2-3 days.
-
-
Analysis of Neuronal Differentiation:
-
Evaluate the differentiation of NSCs into neurons using:
-
Immunocytochemistry: for neuronal markers such as β-III tubulin (Tuj1), MAP2, and NeuN.
-
qRT-PCR: for neuronal gene expression.
-
Electrophysiology: (e.g., patch-clamp) to assess the functional properties of the differentiated neurons.
-
-
Characterization of Stem Cell Differentiation
A thorough characterization of the differentiated cells is crucial to confirm the success of the protocol. A multi-faceted approach is recommended.
Table 3: Common Assays for Characterizing Stem Cell Differentiation
| Assay Type | Description | Examples of Markers/Analyses |
| Morphological Analysis | Visual inspection of cell shape and colony formation using phase-contrast microscopy. | Changes from compact stem cell colonies to more differentiated morphologies (e.g., neuronal processes, epithelial sheets). |
| Gene Expression Analysis (qRT-PCR) | Quantification of mRNA levels of lineage-specific genes. | Neural: PAX6, SOX1 (progenitors); TUBB3, MAP2 (neurons). Intestinal: CDX2 (progenitors); VIL1, MUC2 (differentiated cells). |
| Protein Expression Analysis (Immunofluorescence/Immunocytochemistry, Western Blot, Flow Cytometry) | Detection and localization of lineage-specific proteins. | Neural: Tuj1, MAP2, NeuN. Intestinal: Villin, Mucin 2, Lysozyme, Chromogranin A. |
| Functional Assays | Assessment of the physiological function of the differentiated cells. | Neurons: Electrophysiological recordings (patch-clamp). Enterocytes: Measurement of alkaline phosphatase activity. |
Conclusion
This compound is a valuable chemical tool for studying and directing stem cell differentiation through the activation of the Wnt signaling pathway. The protocols provided here offer a framework for researchers to incorporate this Notum inhibitor into their stem cell culture workflows. Careful optimization of concentration and timing will be essential for achieving the desired differentiation outcomes for specific stem cell lineages. The use of robust characterization methods is critical to validate the identity and functionality of the resulting differentiated cells.
References
- 1. agilent.com [agilent.com]
- 2. Characterization of an In Vitro Differentiation Assay for Pancreatic-Like Cell Development from Murine Embryonic Stem Cells: Detailed Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt pathway regulation of intestinal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. stemcell.com [stemcell.com]
- 6. Evaluating Strategies to Assess the Differentiation Potential of Human Pluripotent Stem Cells: A Review, Analysis and Call for Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Wnt control of stem cells and differentiation in the intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Translation of WNT developmental programs into stem cell replacement strategies for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
Application Notes: Measuring Wnt Pathway Activation by LP-922056
Introduction
The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, tissue homeostasis, and regeneration.[1][2][3] The canonical Wnt pathway, in particular, plays a central role in regulating cell fate, proliferation, and differentiation through the stabilization and nuclear translocation of β-catenin.[4][5][6] Dysregulation of this pathway is implicated in numerous diseases, including cancer and osteoporosis.[1][3]
LP-922056 is a small molecule inhibitor of Notum, a secreted carboxylesterase.[7] Notum acts as a negative regulator of Wnt signaling by removing an essential palmitoleate group from Wnt proteins, rendering them inactive and unable to bind to their Frizzled (FZD) receptors.[1][7][8] By inhibiting Notum, this compound prevents the inactivation of Wnt ligands, thereby increasing their availability to bind to FZD receptors and activate the canonical Wnt/β-catenin signaling cascade.[1][5] This application note provides detailed protocols for researchers to quantify the activation of the Wnt pathway in response to treatment with this compound.
Quantitative Data: this compound
This table summarizes the key properties and in vitro efficacy of this compound.
| Parameter | Description | Value | Reference |
| Target | Notum Pectinacetylesterase | - | |
| Mechanism of Action | Prevents the deacylation of Wnt ligands, increasing their activity. | Activates Wnt Signaling | [1][6] |
| EC₅₀ (Human) | In vitro cell-based assay | 21 nM | |
| EC₅₀ (Mouse) | In vitro cell-based assay | 55 nM | |
| Chemical Formula | C₁₁H₉ClN₂O₂S₂ | - | |
| Molecular Weight | 300.78 g/mol | - |
Wnt Signaling and the Role of this compound
The following diagram illustrates the canonical Wnt signaling pathway and highlights the mechanism of action for this compound. In the absence of Wnt ("Off State"), a destruction complex phosphorylates β-catenin, targeting it for degradation. The inhibitor this compound blocks Notum, allowing active Wnt to bind its receptor, disrupt the destruction complex, and lead to β-catenin accumulation and target gene transcription ("On State").
Caption: Wnt pathway activation by this compound, a Notum inhibitor.
Experimental Protocols
Three key experimental approaches are detailed below to measure the activation of the Wnt/β-catenin pathway by this compound.
TCF/LEF Reporter Assay (TOP/FOPflash)
This assay directly measures the transcriptional activity of the β-catenin/TCF/LEF complex, which is the hallmark of canonical Wnt pathway activation.[9] The TOPflash reporter contains TCF/LEF binding sites upstream of a luciferase gene, while the FOPflash reporter contains mutated, non-functional binding sites and serves as a negative control.[10][11] The ratio of TOPflash to FOPflash activity provides a precise measurement of Wnt-specific signaling.[10]
Caption: Experimental workflow for the TOP/FOPflash luciferase reporter assay.
Protocol:
-
Cell Culture: Seed cells (e.g., HEK293T) in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.[12]
-
Transfection:
-
For each well, prepare a mix of plasmid DNA: TOPflash (or FOPflash) and a Renilla luciferase plasmid (for normalization of transfection efficiency).[10][12]
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol.[12]
-
Add the transfection complex to the cells and incubate for 24 hours.[12]
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest this compound dose.
-
Aspirate the transfection medium and replace it with medium containing either the vehicle control or this compound.
-
-
Incubation: Incubate the treated cells for an additional 24 hours or a time period determined by preliminary experiments.
-
Lysis and Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase reporter assay system to measure both Firefly (TOP/FOPflash) and Renilla luciferase activity sequentially in a luminometer.[10]
-
-
Data Analysis:
-
For each well, normalize the Firefly luciferase reading by dividing it by the Renilla luciferase reading.
-
Calculate the fold change in activity for this compound-treated cells relative to the vehicle-treated cells.
-
The final Wnt activity is often expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity.
-
Western Blotting for β-catenin Accumulation
Activation of the canonical Wnt pathway inhibits the destruction complex, leading to the stabilization and accumulation of β-catenin protein in the cytoplasm.[4][5] Western blotting is a standard technique used to detect and quantify this increase in total β-catenin levels.[4][9][13]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound or a vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA or Bradford assay).[4]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[4][15]
-
Incubate the membrane with a primary antibody specific for β-catenin (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.[15][16]
-
Wash the membrane three times with TBST for 15 minutes each.[15]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.[15]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.
-
Quantify band intensities using densitometry software and normalize β-catenin levels to the loading control.
-
Quantitative PCR (qPCR) for Wnt Target Gene Expression
The nuclear accumulation of β-catenin leads to the transcriptional activation of specific Wnt target genes.[5] Measuring the mRNA levels of these genes via qPCR is a robust method to confirm downstream pathway activation. AXIN2 is a well-established and direct target gene that serves as a reliable indicator of Wnt signaling activity.[17][18][19] Other common targets include LEF1, c-Myc, and Cyclin D1.[17][18][20]
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound or a vehicle control as described for Western blotting. A time course (e.g., 6, 12, 24, 48 hours) is recommended as transcriptional responses can vary.[18]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a TRIzol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., AXIN2) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in each sample.
-
Calculate the relative change in gene expression using the ΔΔCt method.
-
Normalize the expression of the target gene to the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in expression in this compound-treated samples relative to the vehicle control (ΔΔCt = ΔCttreated - ΔCtcontrol), where the final fold change is 2-ΔΔCt.
-
Interpreting Experimental Results
The following diagram outlines the expected outcomes from each assay when Wnt signaling is successfully activated by this compound. A consistent positive result across these orthogonal assays provides strong evidence of on-target pathway activation.
Caption: Logic diagram for interpreting results from Wnt activation assays.
References
- 1. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. jcancer.org [jcancer.org]
- 11. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 12. TOP/FOP flash assay [bio-protocol.org]
- 13. How to activate and detect Wnt signaling? [web.stanford.edu]
- 14. Activation of Wnt/β-Catenin Signaling Involves 660 nm Laser Radiation on Epithelium and Modulates Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 17. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes | The EMBO Journal [link.springer.com]
- 18. researchgate.net [researchgate.net]
- 19. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
LP-922056 solubility and stability issues
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of LP-922056, a Notum inhibitor that activates Wnt signaling. Please refer to the batch-specific Certificate of Analysis for the most accurate data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to be soluble in DMSO up to 100 mM.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue known as aqueous precipitation. This compound has low aqueous solubility. To avoid this, consider the following:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration in your aqueous medium.
-
Use a formulation vehicle: For in vivo or cell-based assays, using a co-solvent system is often necessary. A tested vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO in corn oil.[1]
-
Sonication: Gentle sonication can help redissolve small amounts of precipitate, but be cautious as it can also generate heat and potentially degrade the compound.
-
pH adjustment: The solubility of this compound, which is an acid, may be pH-dependent. Increasing the pH of the aqueous buffer might improve its solubility. However, the stability of the compound at different pH values must be considered.
Q3: How should I store my this compound solutions to ensure stability?
A3: For long-term storage, stock solutions of this compound should be stored at -80°C, where they are stable for up to 6 months.[1] For short-term storage, -20°C is acceptable for up to one month.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I am seeing a loss of compound activity in my multi-day experiment. What could be the cause?
A4: A loss of activity could be due to instability in your experimental medium. If using a formulation with corn oil for dosing periods longer than two weeks, careful consideration is advised.[1] It is crucial to assess the stability of this compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C). Prepare fresh working solutions daily from a frozen stock to minimize degradation.
Data & Protocols
Quantitative Solubility Data
The following table summarizes the known solubility of this compound.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 100 mM | 30.08 mg/mL | Recommended for stock solutions. |
| 10% DMSO, 90% Corn Oil | ≥ 6.92 mM[1] | ≥ 2.08 mg/mL[1] | Clear solution; saturation unknown.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.92 mM[1] | ≥ 2.08 mg/mL[1] | Clear solution; saturation unknown.[1] |
Data is based on a molecular weight of 300.78 g/mol .
Stock Solution Stability
| Storage Temperature | Shelf Life | Recommendations |
| -80°C | 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month[1] | Suitable for short-term storage. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out 1 mg of this compound powder.
-
Add Solvent: Add 332.5 µL of high-purity DMSO to the vial.
-
Dissolve: Vortex or sonicate gently at room temperature until the solid is completely dissolved.
-
Store: Aliquot into single-use vials and store at -80°C for long-term use or -20°C for short-term use.[1]
Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80 Vehicle) [1]
This protocol yields a 2.08 mg/mL working solution.
-
Prepare DMSO Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Mix Co-solvents: In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add Saline: Add 450 µL of saline to the tube to reach a final volume of 1 mL. Mix thoroughly until a clear solution is obtained.
-
Use Promptly: This formulation should be prepared fresh before use.
Visualizations
Signaling Pathway of this compound
This compound functions by inhibiting the enzyme Notum, which is a negative regulator of the Wnt signaling pathway.[2] Notum deacylates Wnt proteins, rendering them inactive.[2] By inhibiting Notum, this compound maintains Wnt proteins in their active, palmitoylated state, allowing them to bind to their receptors and activate downstream signaling.[2]
Caption: Mechanism of action for this compound in the Wnt signaling pathway.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to address issues with compound precipitation during experimental setup.
Caption: Decision tree for troubleshooting this compound precipitation issues.
References
optimizing LP-922056 concentration for experiments
Welcome to the technical support center for LP-922056. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments with this novel Notum inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the carboxylesterase Notum.[1][2] Notum is a negative regulator of the canonical Wnt signaling pathway. It acts by removing a palmitoleate group from Wnt proteins, which is essential for their activity.[2][3][4] By inhibiting Notum, this compound prevents the inactivation of Wnt proteins, leading to the activation of Wnt signaling.[2][5]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used to activate Wnt signaling in various experimental models. It has been utilized in in vitro cell-based assays to study Wnt pathway activation, in vivo studies in mice and rats to investigate its effects on bone formation and osteoporosis, and in research on colorectal cancer.[6][7]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound can vary significantly depending on the cell type and experimental context.
-
For high-sensitivity assays: The EC50 values for Wnt signaling activation are reported to be 21 nM in human and 55 nM in mouse cell-based assays.[5]
-
For studies on colorectal cancer models: Concentrations of 45 µM and 250 µM have been used in ApcMin organoid cultures.[7]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO up to 100 mM.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your culture medium. Stock solutions should be stored at -20°C.
Q5: Are there any known off-target effects or cytotoxicity associated with this compound?
A5: While this compound is a selective inhibitor of Notum, it is important to consider potential off-target effects, especially at higher concentrations. The primary concern with activating the Wnt pathway is the potential to promote cell proliferation, which could be a risk factor for cancer.[3] When using high concentrations (e.g., 45 µM and 250 µM), it is advisable to include control experiments to assess cell viability and rule out non-specific effects. One approach is to perform experiments in the absence of Notum to confirm that the observed effects are directly due to Notum inhibition.
Troubleshooting Guides
Problem 1: No significant activation of Wnt signaling is observed after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations. |
| Cell Line Insensitivity | The cell line you are using may not have a functional Wnt pathway or may have low levels of Notum expression. Confirm the expression of key Wnt pathway components in your cells. |
| Incorrect Reagent Preparation | Ensure that the this compound stock solution was prepared correctly and has not degraded. Prepare a fresh stock solution from a new vial if necessary. |
| Assay Sensitivity | The assay used to measure Wnt signaling (e.g., TCF/LEF reporter assay, western blot for β-catenin) may not be sensitive enough. Optimize your assay conditions or try an alternative method. |
Problem 2: High background or variability in TCF/LEF reporter assays.
| Potential Cause | Troubleshooting Step |
| High Basal Wnt Activity | Some cell lines have high endogenous Wnt signaling, leading to a high background in reporter assays. Consider using a cell line with low basal Wnt activity, such as HEK293T. |
| Inconsistent Transfection Efficiency | Variability in transfection efficiency can lead to inconsistent reporter gene expression. Normalize your results to a co-transfected control vector (e.g., expressing Renilla luciferase). |
| Cell Seeding Density | Inconsistent cell numbers across wells can cause variability. Ensure a homogenous cell suspension and accurate cell counting when seeding plates. |
| Reagent Quality | Use high-quality plasmid DNA and fresh transfection reagents. |
Problem 3: Unexpected changes in cell morphology or viability.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | The concentrations of this compound used may be toxic to your cells. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of a range of concentrations. |
| DMSO Toxicity | The final concentration of DMSO in the culture medium may be too high. Ensure the final DMSO concentration is below 0.5% (v/v), and include a vehicle control (DMSO alone) in your experiments. |
| Off-Target Effects | This compound may have off-target effects at high concentrations. If possible, use a structurally distinct Notum inhibitor as a control to confirm that the observed phenotype is due to Notum inhibition. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Type/Model | Parameter | Value | Reference |
| Wnt Signaling Activation | Human cell-based assay | EC50 | 21 nM | [5] |
| Wnt Signaling Activation | Mouse cell-based assay | EC50 | 55 nM | [5] |
| Proliferation Inhibition | ApcMin organoids | Concentration | 45 µM | [7] |
| Proliferation Inhibition | ApcMin organoids | Concentration | 250 µM | [7] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Dosing Regimen | Application | Reference |
| Mouse | 3, 10, 30 mg/kg (oral gavage) | Bone growth | [1] |
| Rat | 10 mg/kg (in diet) | Osteoporosis | [6] |
Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay for Wnt Signaling Activation
This protocol provides a general framework for measuring the activation of the canonical Wnt signaling pathway using a TCF/LEF-responsive luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line with low basal Wnt activity)
-
TCF/LEF luciferase reporter plasmid (Firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control Renilla plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the transfection medium and add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium or a GSK3β inhibitor).
-
Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the vehicle control.
Protocol 2: Western Blot for β-catenin Accumulation
This protocol describes how to assess Wnt pathway activation by measuring the accumulation of β-catenin protein.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary β-catenin antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system. Densitometry can be used to quantify the changes in β-catenin levels.
Visualizations
Caption: this compound inhibits Notum, activating the canonical Wnt signaling pathway.
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of LP-922056
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of LP-922056. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to potential off-target effects?
A1: this compound is a small molecule inhibitor of the enzyme Notum, a negative regulator of the Wnt signaling pathway. By inhibiting Notum, this compound effectively activates Wnt signaling, which is its intended on-target effect to promote bone formation for potential therapeutic applications in conditions like osteoporosis.
The primary concern for off-target effects stems from the activation of the Wnt signaling pathway in tissues other than the intended target. The Wnt pathway is a highly conserved signaling system that controls a wide range of cellular functions, including cell proliferation and differentiation. Dysregulation of this pathway has been associated with various diseases, including cancer. Therefore, unintended activation of Wnt signaling in susceptible tissues is a key theoretical off-target consideration.
Q2: Has the selectivity of this compound been profiled against other proteins?
A2: Publicly available information on the comprehensive selectivity profiling of this compound is limited. In a comparative analysis with other Notum inhibitors, the selectivity of this compound against a broad panel of other serine hydrolases, various drug targets, and kinases was noted as "Not determined/disclosed". This indicates a gap in the publicly accessible data regarding its off-target interactions.
Q3: What are the known safety findings for this compound from preclinical studies?
A3: Preclinical studies in rodents have provided some initial safety insights. Research involving the administration of this compound to rodents for up to 18 weeks has reported "minimal side effects".[1] Furthermore, studies on global Notum knockout mice, which genetically mimic the effect of Notum inhibition, revealed increased cortical bone thickness and strength as the most significant phenotype, with no reported major adverse effects in most tissues.[2]
Q4: What are the potential risks associated with the chemical class of this compound?
A4: this compound belongs to the thienopyrimidine chemical class. Thienopyrimidine derivatives have been investigated as inhibitors for various protein targets, including kinases such as EGFR, VEGFR, and PI3Kδ.[3][4][5] The potential for off-target activity on these or other kinases could be a consideration for this chemical scaffold, although specific data for this compound is not available.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cell proliferation in non-target cell lines | On-target activation of the Wnt signaling pathway in cell lines sensitive to Wnt-mediated growth. | 1. Verify the expression of Wnt pathway components in your cell line. 2. Perform a dose-response curve to determine the minimal effective concentration. 3. Include control experiments with known Wnt pathway inhibitors to confirm the observed effect is Wnt-dependent. |
| Changes in cell fate or differentiation markers | Activation of Wnt signaling, which is a key regulator of embryonic development and stem cell maintenance. | 1. Assess the expression of known Wnt target genes (e.g., Axin2, Lef1) to confirm pathway activation. 2. Carefully characterize the phenotypic changes using relevant markers for the cell lineage under investigation. |
| In vivo studies show unexpected tissue abnormalities | Potential for on-target Wnt activation in sensitive tissues or unidentified off-target effects of this compound. | 1. Conduct thorough histological analysis of all major organs. 2. Consider reducing the dose or exploring alternative dosing schedules. 3. If possible, compare findings with data from other Notum inhibitors with known selectivity profiles. |
Data Summary
Table 1: Comparative Selectivity of Notum Inhibitors
| Compound | Selectivity Screening | Reference |
| This compound | Serine Hydrolases: Not determined/disclosed Other Drug Targets: Not determined/disclosed Kinases: Not determined/disclosed | [2] |
| ABC99 | Screened against 64 serine hydrolases | [2] |
| ARUK3001185 | Screened against 49 serine hydrolases, 47 other drug targets, and 485 kinases | [2] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Parameter | Value | Reference |
| Dose | 10 mg/kg p.o. | [2] |
| Half-life (t½) | 8 hours | [2] |
| Oral Bioavailability | 65% | [2] |
Experimental Protocols
Protocol 1: Assessing Wnt Pathway Activation in Cell Culture
-
Cell Seeding: Plate cells of interest in a suitable multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined time point (e.g., 24, 48, 72 hours).
-
Endpoint Analysis:
-
Western Blot: Lyse cells and perform western blotting for key Wnt pathway proteins such as β-catenin (total and active), and downstream targets like Axin2 and c-Myc.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA levels of Wnt target genes (e.g., AXIN2, LEF1, CCND1).
-
Reporter Assay: For cells stably expressing a TCF/LEF-luciferase reporter, measure luciferase activity to directly quantify Wnt pathway activation.
-
Visualizations
Caption: Mechanism of this compound in Wnt signaling.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. Preclinical toxicology studies | CRO Services [oncodesign-services.com]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with LP-922056
Welcome to the technical support center for LP-922056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the secreted enzyme NOTUM, which is a negative regulator of the Wnt signaling pathway.[1][2] NOTUM deacylates Wnt proteins, rendering them inactive. By inhibiting NOTUM, this compound prevents the inactivation of Wnt ligands, leading to the activation of the canonical Wnt/β-catenin signaling pathway.[1][2]
Q2: What are the primary applications of this compound?
A2: this compound is primarily investigated for its anabolic effect on bone. It has been shown to increase cortical bone thickness and strength in preclinical models, suggesting its potential as a therapeutic agent for osteoporosis.[3] Additionally, it has been studied in the context of cancer research, where it can inhibit the growth of certain cancer cell lines.[4]
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous culture media for extended periods has not been extensively reported, so it is recommended to prepare fresh dilutions from the DMSO stock for each experiment.[5]
Q4: What is the in vitro potency of this compound?
A4: The half-maximal effective concentration (EC₅₀) of this compound in cell-based Wnt signaling reporter assays is in the nanomolar range.[6] However, the optimal concentration for a specific experiment will depend on the cell type and the experimental endpoint.
Q5: Is this compound suitable for in vivo studies in the central nervous system (CNS)?
A5: No, this compound has very low brain penetration and is considered a peripherally restricted inhibitor.[6] This makes it a useful tool for studying the effects of peripheral Wnt signaling activation without directly affecting the CNS.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes that researchers may encounter during their experiments with this compound.
Scenario 1: No observed effect of this compound on Wnt signaling activation.
Possible Cause 1: Cell line is unresponsive to upstream Wnt pathway activation.
-
Explanation: Some cell lines, particularly certain cancer cells, may have mutations in components of the Wnt pathway that are downstream of the action of Wnt ligands and NOTUM (e.g., mutations in β-catenin or APC). In such cases, activating the pathway at the level of the Wnt ligand will not produce a response.
-
Recommendation:
-
Verify the mutation status of the Wnt pathway in your cell line.
-
As a positive control, try activating the pathway downstream of the destruction complex using a GSK3β inhibitor (e.g., CHIR99021). If the cells respond to a GSK3β inhibitor but not to this compound, it is likely that the pathway is constitutively active downstream of NOTUM's point of action.
-
Possible Cause 2: Suboptimal experimental conditions.
-
Explanation: Several factors can influence the outcome of Wnt signaling assays, including cell confluency and the presence or absence of serum. High cell confluency can alter cellular signaling and may dampen the response to Wnt activation.[7][8] Serum contains various growth factors that can interfere with or mask the effects of Wnt signaling.[9][10][11][12]
-
Recommendation:
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not overly confluent at the time of the experiment.[13][14]
-
Consider performing experiments under serum-starvation conditions for a defined period before and during treatment with this compound to reduce background signaling. However, be aware that prolonged serum starvation can also induce cellular stress and affect cell viability.[15]
-
Possible Cause 3: Inactive compound.
-
Explanation: Improper storage or handling of this compound can lead to its degradation.
-
Recommendation:
-
Ensure the compound has been stored correctly in a tightly sealed container at the recommended temperature.
-
Prepare fresh dilutions from a frozen stock for each experiment.
-
To confirm the activity of your stock, test it in a well-characterized, responsive cell line alongside a known active batch if available.
-
Scenario 2: Reduced or variable osteoblast differentiation with this compound treatment.
Possible Cause 1: Issues with the osteogenic differentiation protocol.
-
Explanation: Osteoblast differentiation is a complex process that is sensitive to the composition of the differentiation medium and the culture conditions. Inconsistent results in Alizarin Red S staining, a common method to detect mineralization, can arise from problems with the staining solution or the differentiation process itself.
-
Recommendation:
-
Ensure the pH of the Alizarin Red S staining solution is correctly adjusted to between 4.1 and 4.3.[16][17]
-
Include a positive control for differentiation, such as bone morphogenetic protein 2 (BMP-2), to confirm that the cells are capable of osteogenic differentiation.
-
Verify the quality of all components of the osteogenic differentiation medium.
-
Possible Cause 2: Cytotoxicity of the solvent (DMSO).
-
Explanation: this compound is dissolved in DMSO. At high concentrations, DMSO can be cytotoxic and can also affect cell differentiation.[18][19][20][21][22]
-
Recommendation:
-
Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, and ideally at 0.1% or lower.[19]
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments to account for any effects of the solvent.
-
Scenario 3: Unexpected decrease in cell viability or proliferation.
Possible Cause 1: Context-dependent effects of Wnt signaling.
-
Explanation: While Wnt signaling is often associated with cell proliferation, its sustained activation can also lead to other cellular outcomes, including cell cycle arrest or apoptosis, depending on the cellular context. In some cancer cell lines with specific genetic backgrounds (e.g., Apc-mutant cells), activation of Wnt signaling by this compound can inhibit growth.
-
Recommendation:
-
Carefully characterize the dose-response of this compound in your specific cell line.
-
Assess markers of cell cycle arrest and apoptosis (e.g., by flow cytometry, western blotting for cleaved caspases) to understand the mechanism of reduced viability.
-
Possible Cause 2: Off-target effects.
-
Explanation: While this compound is a potent inhibitor of NOTUM, the possibility of off-target effects at higher concentrations cannot be entirely ruled out without comprehensive screening data.
-
Recommendation:
-
Use the lowest effective concentration of this compound as determined by dose-response studies.
-
If unexpected effects are observed, consider validating key findings using another NOTUM inhibitor with a different chemical scaffold or by using genetic approaches (e.g., siRNA-mediated knockdown of NOTUM) to confirm that the observed phenotype is on-target.
-
Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | EC₅₀ | Reference |
| TCF/LEF Reporter Assay | HEK293T | Human | 23 nM | [6] |
| TCF/LEF Reporter Assay | L-Wnt3a | Mouse | Not Specified | [6] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Application | Cell Type | Concentration Range | Treatment Duration | Reference |
| Wnt Signaling Activation | Various | 10 nM - 1 µM | 24 - 72 hours | General Recommendation |
| Inhibition of Apc-mutant organoid growth | ApcMin organoids | 45 µM - 250 µM | 72 hours | [4] |
Experimental Protocols
Protocol 1: Wnt/β-catenin Reporter Assay using TCF/LEF Luciferase Reporter
This protocol is for measuring the activation of the canonical Wnt signaling pathway in response to this compound treatment.
-
Cell Seeding:
-
Seed cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions.[23]
-
Include a negative control group transfected with a FOPflash reporter (containing mutated TCF binding sites).
-
-
Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
If studying the potentiation of Wnt signaling, a sub-optimal concentration of a Wnt ligand (e.g., Wnt3a) can be added.
-
-
Incubation:
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the vehicle-treated control.
-
Protocol 2: In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)
This protocol is for assessing the effect of this compound on the mineralization of osteoblast precursor cells.
-
Cell Seeding:
-
Seed mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach confluence.
-
-
Osteogenic Differentiation:
-
Once confluent, replace the growth medium with an osteogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Add the desired concentrations of this compound or vehicle control (DMSO) to the differentiation medium.
-
-
Culture and Treatment:
-
Culture the cells for 14-21 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.
-
-
Fixation:
-
After the differentiation period, aspirate the medium and wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Staining:
-
Wash the fixed cells twice with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells with deionized water until the wash water is clear.
-
-
Imaging and Quantification:
-
Image the stained mineralized nodules using a microscope.
-
For quantification, the stain can be extracted with a solution of 10% acetic acid, followed by neutralization with 10% ammonium hydroxide, and the absorbance can be measured at 405 nm.[24]
-
Visualizations
Caption: this compound inhibits NOTUM, leading to Wnt pathway activation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Confluence Regulates Hepatocyte Growth Factor-Stimulated Cell Morphogenesis in a β-Catenin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Effects of Wnt proteins on cell proliferation and apoptosis in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wnt3a signaling with serum supply induces replication stress in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of WNT/β-catenin signaling under serum starvation and hypoxia induces adipocytic transdifferentiation in human leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. promocell.com [promocell.com]
- 18. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: LP-922056 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LP-922056 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with this compound in a question-and-answer format.
Question: We are not observing the expected anabolic effect on cortical bone after this compound administration. What are the potential causes?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Administration:
-
Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing, with the compound being delivered to the trachea instead of the esophagus. Ensure technicians are properly trained in animal restraint and gavage needle insertion. Fluid reflux from the nose or mouth is a sign of incorrect administration.[1]
-
Dietary Administration: If administering this compound in the diet, ensure homogenous mixing of the compound within the chow to guarantee consistent daily intake. Palatability of the medicated diet could also be a factor leading to reduced food consumption and, consequently, lower drug intake. Monitor food intake and animal weight.
-
-
Formulation and Vehicle:
-
Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure the chosen vehicle for oral gavage effectively solubilizes or suspends the compound. Common vehicles for oral administration include aqueous solutions like 0.5% methylcellulose or a combination of DMSO, PEG300, and Tween-80.[1] A pilot study to confirm the stability and homogeneity of the formulation is recommended.
-
Vehicle Effects: The vehicle itself could have unforeseen biological effects. It is crucial to include a vehicle-only control group in your experimental design to differentiate between vehicle effects and compound-specific effects.
-
-
Dose and Regimen:
-
Dose-Response: The selected dose may be insufficient to elicit a significant biological response. Dose-response studies in mice have shown that this compound increases cortical bone thickness in a dose-dependent manner.[2] Refer to the dose-response data in the tables below to ensure your selected dose is within the effective range.
-
Treatment Duration: The anabolic effects on bone are time-dependent. Ensure the treatment duration is sufficient to observe measurable changes in bone parameters. Studies showing significant effects have typically involved treatment for several weeks.[2]
-
Question: We are observing unexpected toxicity or adverse effects in our study animals. What could be the cause?
Answer:
This compound is a specific inhibitor of NOTUM, which in turn activates Wnt signaling. While it has been shown to be well-tolerated in preclinical studies, adverse effects can occur.
-
On-Target Effects:
-
Wnt Pathway Activation: The primary concern for activators of the Wnt signaling pathway, such as NOTUM inhibitors, is the potential increased risk of cancer due to the role of Wnt in cell proliferation and differentiation.[3] While short-term studies have not reported significant toxicity, long-term studies may require careful monitoring for neoplastic changes.
-
Tissue Homeostasis: Wnt signaling is crucial for the homeostasis of various tissues. Dysregulation of this pathway could potentially lead to unintended effects in tissues with high cell turnover, such as the gastrointestinal tract.
-
-
Off-Target Effects:
-
While this compound is a potent NOTUM inhibitor, the possibility of off-target activity at higher concentrations cannot be entirely ruled out. If unexpected toxicities are observed, consider reducing the dose or evaluating the compound's activity against a panel of other related enzymes.
-
-
Administration-Related Issues:
-
Gavage Injury: Improper oral gavage technique can cause esophageal or gastric injury, leading to inflammation, distress, and potential mortality.[1][4] Ensure the use of appropriate gavage needle size and a gentle technique.
-
Vehicle Toxicity: Some vehicles, particularly those containing high concentrations of solvents like DMSO, can cause local or systemic toxicity. The tolerability of the vehicle should be assessed in a pilot study.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the enzyme NOTUM. NOTUM is a carboxylesterase that removes a palmitoleate group from Wnt proteins, rendering them inactive. By inhibiting NOTUM, this compound prevents the inactivation of Wnt ligands, leading to an increase in Wnt signaling. This signaling pathway is critical for bone formation and other physiological processes.[5]
Q2: What is the recommended route of administration for this compound in vivo?
A2: this compound has been successfully administered in rodents both orally via gavage and mixed in the diet.[2] The choice of administration route will depend on the specific experimental design and goals. Oral gavage allows for precise dosing, while dietary administration can be less stressful for the animals in long-term studies.
Q3: Does this compound cross the blood-brain barrier?
A3: No, pharmacokinetic studies in mice have shown that this compound has very low penetration into the central nervous system, with a brain-to-plasma concentration ratio of just 0.01. This makes it a suitable tool compound for studying the peripheral effects of NOTUM inhibition.
Q4: What are the expected effects of this compound on bone in vivo?
A4: In preclinical rodent models of osteoporosis, this compound treatment has been shown to increase cortical bone thickness and strength.[2] It primarily acts by increasing endocortical bone formation.[2] This is evidenced by increased serum levels of bone formation markers like P1NP and ALP.[2]
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose | 10 mg/kg p.o. |
| Half-life (t½) | 8 hours |
| Oral Bioavailability (F) | 65% |
Data from Small-molecule inhibitors of carboxylesterase Notum - PMC.[6]
In Vivo Dose-Response of this compound on Cortical Bone Thickness in Mice
| Dose (mg/kg/day via diet) | Duration | % Increase in Midshaft Femur Cortical Thickness |
| 3 | 25 days | Significant increase observed |
| 10 | 25 days | Dose-dependent increase |
| 30 | 25 days | Further dose-dependent increase |
Qualitative summary based on data from Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling.
Experimental Protocols
In Vivo Efficacy Study of this compound in a Mouse Model of Osteoporosis
1. Animals and Housing:
-
Species: C57BL/6 mice (or other appropriate strain).
-
Age: 12 weeks old at the start of the study.
-
Sex: Female (for ovariectomy-induced osteoporosis model).
-
Housing: Group-housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Ovariectomy (OVX) Surgery:
-
Perform bilateral ovariectomy on the experimental group to induce estrogen deficiency and subsequent bone loss. A sham surgery should be performed on the control group.
-
Allow a recovery period of 2-4 weeks post-surgery for the establishment of bone loss.
3. This compound Formulation (for Oral Gavage):
-
Prepare a suspension of this compound in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
The concentration of the suspension should be calculated based on the desired dose and a standard administration volume (e.g., 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
4. Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: OVX + Vehicle
-
Group 3: OVX + this compound (e.g., 10 mg/kg)
-
Group 4: OVX + this compound (e.g., 30 mg/kg)
5. Administration:
-
Administer the vehicle or this compound suspension daily via oral gavage for a period of 4-8 weeks.
-
Use a 20-gauge, ball-tipped gavage needle appropriate for the size of the mice.
-
Ensure proper restraint and technique to minimize stress and prevent injury.
6. In-Life Monitoring:
-
Monitor animal body weight and general health status weekly.
-
Collect blood samples at baseline and at the end of the study for analysis of bone turnover markers (e.g., P1NP, CTX-I).
7. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Collect femurs and lumbar vertebrae for analysis.
-
Assess cortical bone thickness, bone mineral density (BMD), and trabecular bone architecture using micro-computed tomography (µCT).
-
Perform biomechanical testing (e.g., three-point bending of femurs) to assess bone strength.
-
Conduct dynamic histomorphometry by administering fluorescent labels (e.g., calcein, alizarin) at specific time points before euthanasia to measure bone formation rate.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
avoiding LP-922056 degradation in experiments
Welcome to the technical support center for LP-922056. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this potent Notum inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Notum, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway. Notum removes a palmitoleate group from Wnt proteins, which is essential for their activity. By inhibiting Notum, this compound effectively activates Wnt signaling. This mechanism is crucial for research in areas such as bone formation, cancer biology, and regenerative medicine.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical to prevent degradation. The following table summarizes the recommended procedures.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | This compound is highly soluble in DMSO (up to 100 mM). |
| Stock Concentration | 10-50 mM | Higher concentrations can be prepared, but 10-50 mM is a common range for stock solutions. |
| Storage Temperature | -20°C or -80°C | Storing at low temperatures minimizes chemical degradation. |
| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can lead to degradation and introduction of contaminants. |
| Light Exposure | Minimize exposure to light | Protect from light by using amber vials or wrapping tubes in foil, as thienopyrimidine structures can be light-sensitive. |
Q3: What are the signs of this compound degradation in my experiments?
Degradation of this compound can manifest in several ways, leading to inconsistent or unexpected experimental outcomes. Key indicators include:
-
Reduced Potency: A noticeable decrease in the expected biological effect, such as a diminished activation of Wnt signaling or a higher EC50 value.
-
Inconsistent Results: High variability between replicate experiments or between different batches of the compound.
-
Visible Changes: Precipitation in the stock solution or culture medium, or a change in color, can indicate chemical instability or poor solubility.
Q4: How frequently should I change the media when treating cells with this compound?
The frequency of media changes depends on the specific cell type and the duration of the experiment. For long-term experiments, regular media changes are recommended to replenish the compound and maintain a stable concentration. In organoid cultures, for example, media containing this compound has been changed daily in experiments lasting 72 hours.[2]
Troubleshooting Guide: Avoiding this compound Degradation
This guide addresses specific issues you may encounter during your experiments and provides solutions to minimize this compound degradation.
Issue 1: Inconsistent or lower-than-expected activity
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded stock solution | Prepare a fresh stock solution from solid this compound. Always use a new aliquot for each experiment. | Repeated freeze-thaw cycles can degrade the compound. Stock solutions are generally recommended for use within one month when stored at -20°C. |
| Hydrolysis in aqueous media | Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. | The thioether acetic acid moiety in this compound may be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH.[3][4] |
| Adsorption to plastics | Use low-protein-binding tubes and plates for preparing and storing solutions of this compound. | Hydrophobic small molecules can adsorb to plastic surfaces, reducing the effective concentration in your experiment. |
| Incorrect pH of media | Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. | The stability of thienopyrimidine derivatives can be pH-dependent. Significant deviations from neutral pH could accelerate degradation. |
Issue 2: Precipitation of the compound in cell culture media
| Possible Cause | Troubleshooting Step | Rationale |
| Poor aqueous solubility | Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%). Pre-warm the media before adding the this compound stock solution and mix gently but thoroughly. | While soluble in DMSO, this compound has limited solubility in aqueous solutions. High final DMSO concentrations can be toxic to cells. |
| Interaction with media components | If precipitation persists, consider testing the stability of this compound in a simpler buffer (e.g., PBS) to identify potential interactions with complex media components. | Serum proteins or other components in the media can sometimes interact with small molecules, affecting their solubility. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay with this compound
-
Culture cells to the desired confluency in the appropriate multi-well plate.
-
On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired experimental duration. For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.
-
At the end of the incubation period, perform the desired downstream analysis (e.g., cell viability assay, reporter gene assay, or protein analysis).
Visualizing Key Pathways and Workflows
To further aid in your experimental design, the following diagrams illustrate the Wnt signaling pathway and a general workflow for a cell-based assay with this compound.
References
- 1. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
Technical Support Center: Quality Control for LP-922056 from Different Suppliers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the quality and consistency of the Notum inhibitor, LP-922056, procured from various suppliers. The information provided here includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the reliable use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the enzyme Notum, a negative regulator of the Wnt signaling pathway.[1][2] Notum deactivates Wnt ligands by removing a critical palmitoleate group.[1][2] By inhibiting Notum, this compound effectively activates Wnt signaling.[1][2] This mechanism of action has led to its investigation in therapeutic areas such as osteoporosis, where enhanced Wnt signaling can promote bone formation.[3]
Q2: I am observing lower than expected potency with a new batch of this compound. What could be the cause?
A2: A decrease in potency can be attributed to several factors:
-
Purity: The actual purity of the new batch may be lower than specified. It is crucial to verify the purity using an analytical technique like High-Performance Liquid Chromatography (HPLC).
-
Presence of Impurities: The presence of inactive isomers or synthesis-related by-products can reduce the effective concentration of the active compound.
-
Compound Degradation: Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to the degradation of the compound.
-
Solubility Issues: Incomplete solubilization of the compound will result in a lower effective concentration in your assay.
Q3: My this compound solution appears to have precipitated. Can I still use it?
A3: It is not recommended to use a solution with visible precipitate. Precipitation indicates that the compound has fallen out of solution, and the actual concentration will be lower than intended. This can be caused by exceeding the solubility limit in a particular solvent or by temperature fluctuations. It is advisable to prepare a fresh stock solution, ensuring the compound is fully dissolved.
Q4: How can I confirm the identity and purity of this compound from a new supplier?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the compound, providing a primary confirmation of its identity. It can also be used for impurity profiling.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: HPLC-UV is the gold standard for assessing the purity of small molecules.[7] By comparing the peak area of this compound to the total peak area of all components, a percentage purity can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, confirming the chemical structure of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Batches from Different Suppliers
This is a common challenge when working with small molecules sourced from multiple vendors. The following workflow can help you systematically troubleshoot this issue.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound from different suppliers.
Issue 2: High Background Signal in the Wnt Signaling Reporter Assay
High background in a TCF/LEF luciferase reporter assay can mask the true effect of this compound.
-
Possible Cause: The cell line used may have high basal Wnt signaling activity.
-
Solution: Select a cell line known to have low endogenous Wnt signaling, such as HEK293T cells.
-
-
Possible Cause: The reporter plasmid may have "leaky" expression.
-
Solution: Use a reporter construct with a minimal promoter to reduce non-specific luciferase expression.
-
-
Possible Cause: Contamination of cell culture.
-
Solution: Regularly test cell cultures for mycoplasma contamination and ensure aseptic techniques.
-
Data Presentation
The following tables summarize key quality control parameters for this compound. Data for "Supplier A" is based on publicly available information, while "Supplier B" and "Supplier C" represent hypothetical examples of what a researcher might encounter.
Table 1: Physical and Chemical Properties of this compound
| Property | Specification | Supplier A (Tocris) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Chemical Name | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid | 2-[(6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio]acetic acid |
| Molecular Formula | C₁₁H₉ClN₂O₂S₂ | C₁₁H₉ClN₂O₂S₂ | C₁₁H₉ClN₂O₂S₂ | C₁₁H₉ClN₂O₂S₂ |
| Molecular Weight | 300.78 g/mol | 300.78 g/mol | 300.8 g/mol | 300.78 g/mol |
| Appearance | White to off-white solid | White solid | Off-white solid | Light yellow solid |
| Solubility | Soluble in DMSO | ≥ 30.08 mg/mL (100 mM) | ≥ 25 mg/mL | ≥ 30 mg/mL |
Table 2: Quality Control Data for this compound from Different Suppliers
| QC Parameter | Acceptance Criteria | Supplier A (Tocris) | Supplier B (Hypothetical) | Supplier C (Hypothetical) |
| Purity (by HPLC) | ≥ 98% | ≥ 98% | 96.5% | 98.9% |
| Identity (by LC-MS) | Conforms to structure | Conforms | Conforms | Conforms |
| Potency (EC₅₀ in TCF/LEF Assay) | Report Value (nM) | 21 nM (human) | 85 nM | 25 nM |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Potency Determination by TCF/LEF Luciferase Reporter Assay
This assay measures the ability of this compound to activate the Wnt signaling pathway.
Caption: A step-by-step workflow for the TCF/LEF luciferase reporter assay to determine the potency of this compound.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
TCF/LEF luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8][9][10]
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: The signaling pathway illustrating how this compound inhibits Notum to activate Wnt signaling.
References
- 1. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. chimia.ch [chimia.ch]
- 6. ijprajournal.com [ijprajournal.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
dealing with batch-to-batch variability of LP-922056
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing LP-922056 in their experiments. Our goal is to help you mitigate challenges arising from batch-to-batch variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the extracellular carboxylesterase Notum.[1] Notum negatively regulates the Wnt signaling pathway by removing a necessary palmitoleate group from Wnt proteins, rendering them inactive.[1] By inhibiting Notum, this compound effectively restores Wnt signaling. This mechanism is crucial for processes such as bone formation and has implications for diseases where Wnt signaling is dysregulated.
Q2: I am observing variability in the potency of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in the potency of small molecules like this compound is often linked to differences in purity. Even minor impurities can interfere with the biological activity of the compound, leading to inconsistent results.[2][3] We recommend carefully reviewing the Certificate of Analysis (CoA) for each batch and performing your own quality control checks if you suspect significant variation.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: To maintain the integrity of this compound, it is crucial to store it correctly. Generally, solid compounds should be stored in a cool, dry, and dark place. For long-term storage, we recommend keeping this compound at -20°C. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Always refer to the batch-specific CoA for any particular storage recommendations.
Q4: What are the key quality control parameters I should look for on the Certificate of Analysis (CoA)?
A4: A comprehensive CoA for a small molecule like this compound should include the following key parameters:
-
Purity: Determined by methods like High-Performance Liquid Chromatography (HPLC). A high purity level (e.g., >98%) is desirable.
-
Identity Confirmation: Verified by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the correct molecular structure.
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on suitable solvents and maximum concentrations.
-
Residual Solvents: Quantification of any remaining solvents from the synthesis process.
Troubleshooting Guide
Q5: My experimental results with a new batch of this compound are not consistent with previous experiments. What should I do?
A5: Inconsistent results between batches are a common challenge. Here is a step-by-step approach to troubleshoot this issue:
-
Compare Certificates of Analysis (CoAs): Check for any significant differences in purity or other reported specifications between the old and new batches.
-
Perform a Dose-Response Curve: Run a dose-response experiment with the new batch and compare the IC50 value to that obtained with the previous batch. This will quantify any potency differences.
-
Validate Compound Integrity: If you have the capability, re-confirm the identity and purity of the new batch using analytical methods like LC-MS or HPLC.
-
Standardize Experimental Conditions: Ensure that all other experimental parameters, such as cell passage number, seeding density, and reagent concentrations, are consistent.[3]
Q6: I am not observing the expected level of Wnt pathway activation with this compound. How can I troubleshoot this?
A6: If this compound is not producing the expected biological effect, consider the following:
-
Cell Line Health and Responsiveness: Ensure your cells are healthy, within a low passage number, and are known to have an active Wnt signaling pathway that is regulated by Notum.
-
Compound Potency and Stability: Verify the integrity of your this compound stock solution. Prepare fresh dilutions for each experiment to rule out degradation.
-
Assay Conditions: Optimize the concentration of this compound and the treatment duration. It's possible that higher concentrations or a longer incubation time are needed for your specific cell line.
-
Downstream Pathway Mutations: If your cell line has mutations downstream of the point where Notum acts (e.g., in β-catenin), it may be insensitive to the effects of this compound.[3]
Data Presentation
Table 1: Hypothetical Impact of this compound Batch Purity on Wnt Signaling Reporter Assay
| Batch ID | Purity (by HPLC) | Key Impurity | IC50 in Wnt Reporter Assay (nM) | Maximum % Inhibition |
| LP-A-001 | 99.2% | Unidentified | 25.3 | 98% |
| LP-A-002 | 96.5% | Starting Material X | 48.7 | 85% |
| LP-B-001 | 98.8% | Unidentified | 28.1 | 95% |
| LP-B-002 | 94.1% | Byproduct Y | 75.2 | 70% |
Experimental Protocols
Protocol: Wnt Signaling Reporter Assay for this compound Activity
This protocol describes a cell-based assay to quantify the ability of this compound to activate Wnt signaling using a TCF/LEF luciferase reporter.
Methodology:
-
Cell Seeding:
-
Seed HEK293T cells (or another suitable cell line) stably expressing a TCF/LEF-luciferase reporter and a constitutively expressed Renilla luciferase control into a 96-well plate at a density of 2 x 10^4 cells per well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
-
Treatment:
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include a vehicle control (DMSO) and a positive control (e.g., Wnt3a conditioned medium).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound on Notum.
References
Validation & Comparative
Validating the Inhibitory Effect of LP-922056 on Notum: A Comparative Guide
This guide provides a comprehensive comparison of LP-922056, a potent inhibitor of the carboxylesterase Notum, with other known Notum inhibitors. It is intended for researchers, scientists, and drug development professionals working on the Wnt signaling pathway and its therapeutic modulation. This document summarizes key performance data, details experimental protocols for inhibitor validation, and visualizes the underlying biological and experimental frameworks.
Introduction to Notum and its Inhibition
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway.[1][2][3] It does so by removing a palmitoleate group from Wnt proteins, a modification essential for their activity.[2][3][4] Inhibition of Notum has emerged as a promising therapeutic strategy for conditions characterized by reduced Wnt signaling, such as osteoporosis and certain neurodegenerative disorders.[2][3][5] this compound is a small molecule inhibitor of Notum that has been shown to activate Wnt signaling in vitro and increase cortical bone thickness in animal models.[5][6]
Comparative Analysis of Notum Inhibitors
Several small molecule inhibitors of Notum have been developed, including this compound, ABC99, and ARUK3001185.[1][2] These compounds serve as valuable chemical tools for investigating the biological roles of Notum.[1] The following table summarizes their key inhibitory activities.
Table 1: Comparison of Notum Inhibitor Potency
| Inhibitor | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) | Notes | Reference |
|---|---|---|---|---|---|
| This compound | Notum | 1.1 | 21 (human), 55 (mouse) | Orally available, increases cortical bone thickness. Not brain penetrant. | [2][6] |
| ABC99 | Notum | 170 | 89 | Irreversible inhibitor. Brain penetrant. | [2][7] |
| ARUK3001185 | Notum | 6.5 | 110 | Potent, selective, and brain-penetrant. |[2] |
IC₅₀ (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC₅₀ indicates greater potency. EC₅₀ (Half-maximal effective concentration) in cell-based assays measures the concentration of a drug that gives half of the maximal response. In this context, it reflects the concentration needed to restore Wnt signaling in the presence of Notum.
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on Notum typically involves a combination of biochemical and cell-based assays.
1. Biochemical Inhibition Assay (OPTS Assay)
This assay directly measures the enzymatic activity of Notum and its inhibition.
-
Objective: To determine the IC₅₀ value of a test compound against purified Notum enzyme.
-
Principle: The assay utilizes a fluorogenic substrate, trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS), which upon cleavage by Notum, releases a fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[8][9]
-
Materials:
-
Recombinant human Notum enzyme.
-
OPTS substrate.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer.
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the Notum enzyme to the assay buffer.
-
Add the diluted test compound or vehicle control to the wells.
-
Incubate the enzyme with the compound for a defined period.
-
Initiate the reaction by adding the OPTS substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC₅₀ value.
-
2. Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)
This assay assesses the ability of a Notum inhibitor to restore Wnt signaling in a cellular context.
-
Objective: To determine the EC₅₀ value of a test compound for the activation of Wnt signaling in the presence of Notum.[2][3]
-
Principle: This assay uses a cell line engineered to express a luciferase reporter gene under the control of a T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) responsive promoter. Activation of the canonical Wnt pathway leads to the expression of luciferase. Notum suppresses this signaling, and an effective inhibitor will restore it, leading to a measurable increase in luciferase activity.[2][9]
-
Materials:
-
A suitable cell line (e.g., HEK293T) stably or transiently expressing a TCF/LEF-luciferase reporter construct.
-
Conditioned media containing Wnt3a.
-
Recombinant Notum enzyme.
-
Test compound (e.g., this compound) at various concentrations.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate.
-
After cell attachment, add Wnt3a-conditioned media and recombinant Notum to the cells.
-
Add serial dilutions of the test compound or vehicle control.
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for reporter gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Visualizations
Wnt Signaling Pathway and Notum Inhibition
Caption: Canonical Wnt signaling pathway and the inhibitory role of Notum and this compound.
Experimental Workflow for Notum Inhibitor Validation
Caption: Workflow for validating the inhibitory effect of a Notum inhibitor like this compound.
Comparative Logic of Notum Inhibitors
Caption: Key comparative properties of selected Notum inhibitors.
References
- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]
- 7. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Notum Inhibitors: LP-922056, ABC99, and ARUK3001185
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule Notum inhibitor LP-922056 with two other significant inhibitors: ABC99 and ARUK3001185. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying the Wnt signaling pathway and its role in various biological processes.
Notum is a secreted carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a critical palmitoleate group from Wnt ligands, rendering them inactive.[1][2] Inhibition of Notum, therefore, represents a therapeutic strategy to enhance Wnt signaling in diseases characterized by its downregulation, such as osteoporosis and certain neurodegenerative disorders.[3][4]
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo properties of this compound, ABC99, and ARUK3001185.
Table 1: In Vitro Potency and Cellular Activity
| Inhibitor | Target | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (nM) | Assay System |
| This compound | Notum | 1.1 | 21 (human), 55 (mouse) | OPTS biochemical assay, TCF/LEF reporter assay[4][5] |
| ABC99 | Notum | 13 | 89 | Gel-based ABPP, TCF/LEF reporter assay[4][6] |
| ARUK3001185 | Notum | 6.7 | 110 | OPTS biochemical assay, TCF/LEF reporter assay[5][7] |
Table 2: In Vivo Pharmacokinetics and Properties
| Inhibitor | Administration Route | Key In Vivo Effect | Brain Penetrant | Relevant Disease Models |
| This compound | Oral | Increases cortical bone thickness and strength | No | Osteoporosis[3] |
| ABC99 | Intraperitoneal | Enhances intestinal stem cell regeneration, promotes neurogenesis | Yes | Age-related tissue regeneration, neurodegenerative disorders[1][5] |
| ARUK3001185 | Oral | Good plasma exposure and brain penetration | Yes (Kp ≈ 1.08) | CNS diseases (e.g., Alzheimer's disease)[5][7] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These protocols are based on commonly used procedures in the field.
Notum Biochemical Inhibition Assay (OPTS Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Notum.
-
Principle: Recombinant Notum enzyme is incubated with a fluorogenic substrate, 8-octanoyloxypyrene-1,3,6-trisulfonic acid (OPTS). Notum cleaves the octanoyl group, leading to an increase in fluorescence. The ability of an inhibitor to prevent this increase in fluorescence is measured.
-
Protocol Outline:
-
Recombinant human Notum protein is diluted in assay buffer.
-
Serial dilutions of the test inhibitor (e.g., this compound, ARUK3001185) are prepared in DMSO and then diluted in assay buffer.
-
The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15 minutes) at room temperature in a 96-well plate.
-
The reaction is initiated by the addition of the OPTS substrate.
-
Fluorescence is measured kinetically over time using a plate reader (excitation/emission wavelengths are specific to the fluorophore).
-
The rate of reaction is calculated for each inhibitor concentration.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[8]
-
TCF/LEF Reporter Assay
This cell-based assay determines the ability of a Notum inhibitor to activate Wnt/β-catenin signaling.
-
Principle: HEK293 cells are engineered to stably express a luciferase reporter gene under the control of a TCF/LEF response element. Activation of the canonical Wnt pathway leads to the accumulation of β-catenin, which binds to TCF/LEF transcription factors and drives luciferase expression. In the presence of Notum, Wnt signaling is suppressed. A Notum inhibitor will block Notum's activity, restore Wnt signaling, and thus increase luciferase activity.
-
Protocol Outline:
-
TCF/LEF luciferase reporter HEK293 cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then treated with a constant concentration of Wnt3a conditioned media and recombinant Notum protein in the presence of varying concentrations of the test inhibitor.
-
After a suitable incubation period (e.g., 16-24 hours), the cells are lysed.
-
Luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
EC₅₀ values are calculated by plotting the luciferase activity against the logarithm of the inhibitor concentration.[2][7]
-
In Vivo Bone Formation Analysis in Rodent Models
This in vivo experiment assesses the efficacy of a Notum inhibitor in promoting bone formation.
-
Principle: Rodent models, such as ovariectomized (OVX) rats (a model for postmenopausal osteoporosis) or aged mice, are treated with the Notum inhibitor over a period of time. Changes in bone mineral density (BMD), cortical bone thickness, and bone strength are measured to evaluate the anabolic effect of the inhibitor.
-
Protocol Outline (this compound Example):
-
Female rats are ovariectomized to induce bone loss.
-
After a period of bone loss, the animals are treated daily with this compound (e.g., 10 mg/kg) or vehicle control via oral gavage for several weeks.
-
Bone mineral density is measured at various time points using dual-energy X-ray absorptiometry (DXA).
-
At the end of the study, femurs and vertebrae are collected for micro-computed tomography (µCT) analysis to quantify cortical and trabecular bone parameters.
-
Biomechanical testing (e.g., three-point bending of the femur) is performed to assess bone strength.
-
Serum markers of bone formation (e.g., P1NP) and resorption can also be measured.[3]
-
Conclusion
This compound, ABC99, and ARUK3001185 are all potent inhibitors of Notum that serve as valuable research tools.
-
This compound is a well-characterized inhibitor with demonstrated in vivo efficacy in promoting bone formation, making it a suitable tool for studies related to osteoporosis and bone regeneration. Its limited brain penetration makes it ideal for investigating peripheral Wnt signaling.
-
ABC99 is a potent and selective irreversible inhibitor that has been shown to be brain penetrant. Its utility has been demonstrated in models of intestinal stem cell regeneration and neurogenesis, highlighting its potential for research in regenerative medicine and neurodegenerative diseases.
-
ARUK3001185 is a highly potent, selective, and orally bioavailable inhibitor with excellent brain penetration. This profile makes it a particularly promising candidate for investigating the role of Notum in central nervous system disorders, such as Alzheimer's disease.
The choice of inhibitor will depend on the specific research question, the biological system being studied, and the desired pharmacokinetic properties. This guide provides a foundation for making an informed decision for future investigations into the therapeutic potential of Notum inhibition.
References
- 1. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. inotiv.com [inotiv.com]
Unveiling the Specificity of LP-922056: A Comparative Analysis with Next-Generation Notum Inhibitors
For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides a detailed comparison of the specificity of the first-generation Notum inhibitor, LP-922056, with its successors, the irreversible inhibitor ABC99 and the brain-penetrant inhibitor ARUK3001185 (also known as '8l'). This analysis is supported by available preclinical data to aid in the selection of the most appropriate tool for research and development in the Wnt signaling pathway.
Notum is a carboxylesterase that acts as a negative regulator of the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins, thereby preventing their interaction with receptors.[1] Inhibition of Notum has emerged as a promising therapeutic strategy for conditions such as osteoporosis and certain cancers.[2] this compound, developed by Lexicon Pharmaceuticals, was a pioneering orally active inhibitor in this class.[2][3] However, the quest for improved pharmacological properties has led to the development of newer agents like ABC99 and ARUK3001185.
Comparative Specificity Profile
To facilitate a clear comparison, the following tables summarize the available specificity and potency data for this compound and its key alternatives.
| Compound | Primary Target | IC₅₀ (Notum) | Key Advantages | Limitations |
| This compound | Notum | Potent (nanomolar range) | Orally active, first-in-class research tool | Limited publicly available broad-panel selectivity data, poor brain penetration |
| ABC99 | Notum | 13 nM | High selectivity, irreversible inhibitor, useful as a chemical probe | Covalent mechanism may not be suitable for all in vivo studies |
| ARUK3001185 ('8l') | Notum | 6.7 nM | High selectivity, orally active, excellent brain penetration | Investigational compound |
Table 1: Overview of Notum Inhibitors
Kinase Selectivity
| Compound | Kinase Panel Screened | Results at 10 µM |
| This compound | Data not publicly available | - |
| ARUK3001185 ('8l') | 485 distinct kinases | < 50% inhibition for all kinases tested |
Table 2: Kinase Selectivity Profile
Off-Target Pharmacology (Safety Panel)
Screening against a panel of receptors, ion channels, transporters, and enzymes is crucial to identify potential safety liabilities. ARUK3001185 has been profiled against the DiscoverX Safety47 panel.
| Compound | Safety Panel Screened | Key Findings |
| This compound | Data not publicly available | - |
| ARUK3001185 ('8l') | DiscoverX Safety47 Panel (78 functional assays) | - IC₅₀/EC₅₀ > 30 µM for 75 out of 78 targets- Modest activity at HTR3A (IC₅₀ 4.5 µM) and nAChR(α4/β2) (IC₅₀ > 30 µM with some inhibition) |
| ABC99 | 64 serine hydrolases | Virtually no cross-reactivity |
Table 3: Off-Target Pharmacology Profile
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of Notum inhibitors and a general workflow for assessing their specificity.
Caption: Mechanism of Notum Inhibition by this compound.
Caption: General Workflow for Specificity Screening.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings.
Kinase Selectivity Screening (for ARUK3001185)
-
Service Provider: Thermo Fisher Scientific (SelectScreen Biochemical Kinase Profiling Service).
-
Methodology: The specific assays used are proprietary to the service provider but generally involve measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of recombinant kinases. The assays are typically run at a fixed concentration of the test compound (e.g., 10 µM) and a fixed ATP concentration, and the results are expressed as the percentage of inhibition relative to a control.
Off-Target Pharmacology Screening (for ARUK3001185)
-
Service Provider: Eurofins DiscoverX (SAFETYscan E/IC₅₀ ELECT service).
-
Methodology: This service utilizes a panel of 78 cell-based functional assays covering 47 common off-target liabilities. The assays measure the effect of the test compound on the activity of various receptors, ion channels, transporters, and enzymes. For initial screening, compounds are often tested at a single high concentration, and any significant activity is followed up with dose-response curves to determine IC₅₀ or EC₅₀ values.
Serine Hydrolase Selectivity (for ABC99)
-
Methodology: Activity-Based Protein Profiling (ABPP) was used to assess the selectivity of ABC99.
-
Protocol:
-
SW620 colorectal cancer cell lysates (which have high Notum expression) were treated with varying concentrations of ABC99.
-
The lysates were then incubated with a broad-spectrum serine hydrolase activity-based probe (e.g., FP-biotin). This probe covalently binds to the active site of serine hydrolases.
-
The proteome was then analyzed by SDS-PAGE and streptavidin blotting to visualize the profile of active serine hydrolases.
-
Inhibition by ABC99 is observed as a decrease in the signal for a particular hydrolase, indicating that ABC99 has bound to and inhibited that enzyme, preventing the binding of the probe.
-
For quantitative analysis, tandem mass tagging (TMT) technology coupled with mass spectrometry can be used to compare the relative abundance of probe-labeled peptides from treated versus untreated samples.[4]
-
Conclusion
This compound was a foundational tool in establishing Notum as a druggable target. However, for studies requiring a comprehensive understanding of a compound's off-target profile or for investigations in the central nervous system, the newer generation inhibitors, ARUK3001185 and ABC99, offer significant advantages in terms of publicly available specificity data and pharmacological properties. The high selectivity of ARUK3001185 against a broad kinase and safety panel, coupled with its brain penetrance, makes it a valuable tool for in vivo studies. The irreversible and highly selective nature of ABC99 makes it an excellent probe for biochemical and cellular assays to specifically interrogate Notum function. The choice of inhibitor will ultimately depend on the specific experimental needs and the desired therapeutic application. Researchers are encouraged to consult the primary literature for the most detailed information on these compounds.
References
A Researcher's Guide to Positive and Negative Controls for LP-922056 Experiments
For researchers, scientists, and drug development professionals investigating the NOTUM inhibitor LP-922056, the use of appropriate positive and negative controls is paramount for the robust validation of experimental findings. This guide provides a comprehensive comparison of this compound with alternative NOTUM inhibitors and details on suitable negative controls, supported by experimental data and detailed protocols.
This compound is a small molecule inhibitor of the enzyme NOTUM, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway by removing a critical palmitoleate group from Wnt proteins.[1][2][3] By inhibiting NOTUM, this compound effectively activates Wnt signaling, a pathway crucial for numerous developmental and physiological processes, including bone formation.[1][4] This guide outlines key positive and negative controls to ensure the specificity and reliability of experiments involving this compound.
Comparison of NOTUM Inhibitors: Positive Controls
Several other potent NOTUM inhibitors have been developed and can serve as excellent positive controls or comparative compounds in experiments with this compound. The most well-characterized alternatives include ABC99 and ARUK3001185.[1][4][5] These compounds, like this compound, have been shown to inhibit NOTUM activity and restore Wnt signaling in various assays.
| Compound | Target | In Vitro Potency (IC50/EC50) | Key Features |
| This compound | NOTUM | OPTS Assay IC50: 1.1 nMTCF/LEF Assay EC50: 23 nM | Orally active, potent NOTUM inhibitor.[1] |
| ABC99 | NOTUM | OPTS Assay IC50: 170 nMTCF/LEF Assay EC50: 89 nM | Irreversible inhibitor, often used with its inactive analog ABC101 as a negative control.[1][6] |
| ARUK3001185 | NOTUM | OPTS Assay IC50: 6.5 nMTCF/LEF Assay EC50: 110 nM | Potent and selective NOTUM inhibitor.[1] |
Negative Controls for this compound Experiments
To ensure that the observed effects of this compound are due to its specific inhibition of NOTUM and subsequent activation of the Wnt signaling pathway, a multi-faceted approach to negative controls is recommended.
1. Structurally Related Inactive Control:
While a specific, structurally similar but inactive analog of this compound is not widely reported, a valuable negative control for a related NOTUM inhibitor, ABC99, is ABC101 .[1][6] ABC101 is a structurally related compound that has lost its inhibitory activity against NOTUM.[6] The use of such a control helps to rule out off-target effects that might be associated with the chemical scaffold.
2. Downstream Pathway Inhibitors:
To confirm that the effects of this compound are mediated through the Wnt signaling pathway, inhibitors that act downstream of NOTUM can be employed. A key mediator in the canonical Wnt pathway is β-catenin. The small molecule MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) has been identified as a selective inhibitor of Wnt/β-catenin signaling that promotes the degradation of β-catenin.[7][8][9][10] Using MSAB in conjunction with this compound can help to delineate the pathway-specific effects of NOTUM inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the Wnt signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Wnt signaling pathway and points of intervention for this compound and controls.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt Reporter Activity Assay [bio-protocol.org]
- 3. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MSAB limits osteoarthritis development and progression through inhibition of β-catenin-DDR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct targeting of β-catenin by a small molecule stimulates proteasomal degradation and suppresses oncogenic Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anabolic Potential of LP-922056: A Comparative Analysis with Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the NOTUM inhibitor LP-922056 with genetic models, supported by experimental data. We delve into the mechanism of action, present quantitative data in structured tables, detail experimental protocols, and visualize key pathways and workflows.
This compound is an orally active small-molecule inhibitor of the enzyme NOTUM, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway.[1] By inhibiting NOTUM, this compound effectively increases Wnt signaling, a pathway crucial for bone formation and tissue regeneration.[1][2] This guide cross-validates the pharmacological effects of this compound with genetic models, primarily focusing on Notum knockout mice, to provide a comprehensive understanding of its therapeutic potential.
Mechanism of Action: Enhancing Wnt Signaling
NOTUM functions by removing a palmitoleate moiety from Wnt proteins, a modification essential for their binding to Frizzled receptors and subsequent signal transduction.[1][3] this compound blocks this enzymatic activity, leading to an accumulation of active Wnt proteins in the extracellular space. This, in turn, enhances downstream Wnt signaling, promoting cellular responses such as osteoblast differentiation and proliferation.[1][4]
The primary genetic model for validating the effects of this compound is the Notum knockout (KO) mouse. These mice, lacking a functional Notum gene, exhibit a phenotype characterized by increased cortical bone thickness and strength, directly mirroring the effects observed with this compound treatment.[4][5] This strong correlation between pharmacological inhibition and genetic deletion provides compelling evidence for the on-target effects of this compound.
In the context of cancer, particularly colorectal cancer (CRC), the Wnt pathway is often dysregulated. The ApcMin/+ mouse, which carries a mutation in the Apc gene leading to intestinal polyp formation, serves as a relevant genetic model.[6] Studies utilizing organoids derived from these mice have demonstrated the potential of this compound to modulate Wnt signaling and impact tumor cell viability.[6]
Comparative Performance Data
The following tables summarize the quantitative data from studies investigating the effects of this compound and Notum knockout on key biological parameters.
Table 1: Comparison of this compound and Notum Knockout on Bone Phenotype in Rodents
| Parameter | This compound Treatment | Notum Knockout (KO) | Alternative NOTUM Inhibitors | Reference |
| Cortical Bone Thickness | ↑ 12-18% (Mice & Rats) | ↑ 18-21% (Mice) | Data not available for direct comparison | [4] |
| Bone Mineral Density (BMD) | ↑ (Rats) | ↑ (Mice) | Data not available for direct comparison | [4][5] |
| Bone Formation Rate (BFR) | ↑ (Rats) | Data not available for direct comparison | Data not available for direct comparison | [4] |
| Vertebral Trabecular BV/TV | No significant change | No significant change | Data not available for direct comparison | [4] |
Table 2: Effect of this compound on ApcMin/+ Mouse Colorectal Cancer Organoids
| Parameter | This compound Treatment (45 µM) | This compound Treatment (250 µM) | Alternative NOTUM Inhibitors (Caffeine) | Reference |
| DNA Synthesis (Proliferation) | ↓ Significant Inhibition | ↓ Significant Inhibition | ↓ More profound inhibition than this compound | [6] |
| Organoid Viability | ↓ Significant Decrease | ↓ Significant Decrease | ↓ Significant Decrease | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Wnt signaling pathway and the inhibitory action of this compound on NOTUM.
Caption: Experimental workflow for evaluating this compound effects on bone phenotype.
References
- 1. Osteoblast-derived NOTUM reduces cortical bone mass in mice and the NOTUM locus is associated with bone mineral density in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Undecalcified bone preparation for histology, histomorphometry and fluorochrome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOTUM inhibition increases endocortical bone formation and bone strength - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Notum deletion from late-stage skeletal cells increases cortical bone formation and potentiates skeletal effects of sclerostin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polychrome labeling of bone with seven different fluorochromes: enhancing fluorochrome discrimination by spectral image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
LP-922056: A Comparative Guide to its Efficacy in Modulating Wnt Signaling Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LP-922056, a potent small-molecule inhibitor of the carboxylesterase Notum, in various cell line models. This compound has emerged as a critical chemical tool for investigating the role of Notum in Wnt signaling and as a potential therapeutic agent for a range of diseases, including osteoporosis and certain cancers. This document summarizes key experimental data, details relevant methodologies, and compares the performance of this compound with other known Notum inhibitors.
Mechanism of Action: Potentiating Wnt Signaling
This compound functions by inhibiting Notum, a secreted enzyme that acts as a negative regulator of the Wnt signaling pathway.[1] Notum deacylates Wnt proteins, removing a palmitoleate group essential for their binding to Frizzled receptors.[2][3] By inhibiting Notum, this compound prevents the inactivation of Wnt ligands, leading to the potentiation of Wnt signaling. This, in turn, triggers the downstream cascade involving the stabilization of β-catenin, its translocation to the nucleus, and the subsequent activation of TCF/LEF-mediated gene transcription.[3]
Comparative Efficacy of this compound and Other Notum Inhibitors
This compound has been evaluated alongside other Notum inhibitors, such as ABC99 and ARUK3001185. The following table summarizes their in vitro potency based on biochemical and cell-based assays.
| Compound | Notum Inhibition (OPTS Assay, IC50, nM) | Wnt Signaling Activation (TCF/LEF Assay, EC50, nM) |
| This compound | 1.1 | 23 |
| ABC99 | 170 | 89 |
| ARUK3001185 | 6.5 | 110 |
Data sourced from a comparative review of Notum inhibitors.[1]
Efficacy of this compound in Different Cell Lines
| Cell Line/Model | Cell Type | Observed Effect | Concentration |
| ApcMin Organoids | Mouse small intestine adenoma | Inhibition of DNA synthesis and proliferation; decreased viability | 45 µM and 250 µM |
| HT29 | Human colorectal adenocarcinoma | - | Not specified for this compound alone |
| SW480 | Human colorectal adenocarcinoma | - | Not specified for this compound alone |
Data from a study on the role of FASN in colorectal cancer.[4]
It is important to note that in the aforementioned study, while this compound showed an effect on ApcMin organoids, the focus shifted to caffeine for IC50 determination in HT29 and SW480 cells.[4]
Experimental Protocols
TCF/LEF Reporter (Luciferase) Assay
This cell-based functional assay is crucial for quantifying the ability of a compound to modulate Wnt/β-catenin signaling.
Methodology:
-
Cell Plating: Stable HEK293 cells expressing the Super Top Flash (STF) firefly luciferase reporter are plated in 384-well microplates and incubated overnight.[5]
-
Compound Preparation: Test compounds, such as this compound, are serially diluted.
-
Incubation with Notum and Wnt3a: The compounds are mixed with Notum protein for a short incubation period before the addition of recombinant Wnt-3A.[5]
-
Cell Treatment: The mixture is then added to the cells and incubated for a defined period.
-
Luminescence Measurement: A luciferase substrate is added, and the resulting luminescence, which is proportional to TCF/LEF transcriptional activity, is measured using a luminometer.
-
Data Analysis: The data is normalized, and EC50 values are calculated to determine the concentration of the compound required to achieve 50% of the maximal activation of Wnt signaling.
Notum OPTS (8-octanoyloxypyrene-1,3,6-trisulfonate) Biochemical Assay
This is a cell-free biochemical assay used to directly measure the inhibitory activity of compounds on the enzymatic function of Notum.[6]
Methodology:
-
Reagent Preparation: Purified Notum enzyme, the fluorogenic substrate OPTS, and serial dilutions of the test inhibitor are prepared.[6]
-
Inhibition Reaction: The test compound is incubated with the Notum enzyme.
-
Substrate Addition: The OPTS substrate is added to the mixture. Notum-mediated hydrolysis of OPTS releases a fluorescent product.
-
Fluorescence Measurement: The fluorescence is recorded over time. An inhibitor of Notum will suppress the increase in fluorescence.[6]
-
Data Analysis: The rate of fluorescence generation is used to calculate the percentage of Notum inhibition, and IC50 values are determined.
Conclusion
This compound is a highly potent inhibitor of Notum, demonstrating superior activity in both biochemical and cell-based Wnt signaling assays when compared to other inhibitors like ABC99 and ARUK3001185. Its efficacy in specific cancer models, such as ApcMin organoids, highlights its potential as a therapeutic agent. However, further studies are required to establish a broader profile of its anti-proliferative or cytotoxic effects across a diverse range of cell lines. The experimental protocols outlined in this guide provide a foundation for the continued investigation and comparison of this compound and other modulators of the Wnt signaling pathway.
References
- 1. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Upregulation of Fatty Acid Synthase Increases Activity of β-Catenin and Expression of NOTUM to Enhance Stem-like Properties of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into Notum Covalent Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Translational Potential of LP-922056 for Osteoporosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data for LP-922056, a novel small molecule inhibitor of the Wnt signaling antagonist NOTUM, for the potential treatment of osteoporosis. Its performance is evaluated against other NOTUM inhibitors and the established standard of care for osteoporosis, offering insights into its translational potential.
Mechanism of Action: Targeting NOTUM to Enhance Bone Formation
This compound is an orally active small molecule that inhibits the enzymatic activity of NOTUM, a carboxylesterase that negatively regulates the W-nt signaling pathway. Wnt signaling is crucial for bone formation and maintenance. By binding to Wnt ligands, NOTUM prevents their interaction with Frizzled receptors, thereby inhibiting the canonical Wnt/β-catenin pathway that promotes osteoblast differentiation and bone formation. Inhibition of NOTUM by agents like this compound is expected to increase Wnt signaling, leading to enhanced bone formation and increased bone mass.
Caption: Wnt signaling pathway and the inhibitory action of this compound on NOTUM.
Preclinical Efficacy of this compound in Osteoporosis Models
Preclinical studies in rodent models of osteoporosis have demonstrated the anabolic potential of this compound.
In Vivo Studies in Mice
In mouse models, this compound treatment resulted in a dose-dependent increase in cortical bone thickness. A study administering 10 mg/kg of this compound via diet for four weeks showed a significant increase in midshaft femur cortical thickness and strength.
In Vivo Studies in Ovariectomized (OVX) Rats
In a well-established model for postmenopausal osteoporosis, ovariectomized (OVX) rats treated with this compound exhibited significant improvements in bone parameters. Treatment led to increased whole femur bone mineral density (BMD) after 6, 12, and 18 weeks. Furthermore, increases in femoral and tibial cortical bone thickness and strength were observed.
Comparative Analysis of NOTUM Inhibitors
This compound is one of several small molecule NOTUM inhibitors that have been investigated preclinically. The following table summarizes the available data for comparison.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Mice, OVX Rats | Increased cortical bone thickness and strength, increased femur BMD. | |
| LP-914822 | Mice | Dose-dependently increased cortical bone thickness. | |
| LP-935001 | Mice | Dose-dependently increased cortical bone thickness. | |
| ABC99 | Not specified for osteoporosis | Identified as a fit-for-purpose NOTUM inhibitor. | |
| ARUK3001185 | Not specified for osteoporosis | Identified as a fit-for-purpose NOTUM inhibitor. |
Comparison with Standard of Care for Osteoporosis
The current standard of care for osteoporosis includes antiresorptive agents (e.g., bisphosphonates) and anabolic agents (e.g., teriparatide).
| Drug Class | Mechanism of Action | Clinical Efficacy | Reference |
| Bisphosphonates | Inhibit osteoclast activity, reducing bone resorption. | Increase BMD and reduce fracture risk. | |
| Teriparatide (PTH analog) | Stimulates osteoblast activity, promoting bone formation. | Significantly increases BMD and reduces fracture risk. | |
| Denosumab (RANKL inhibitor) | Inhibits osteoclast formation and function. | Increases BMD and reduces fracture risk. | |
| Romosozumab (Sclerostin inhibitor) | Inhibits sclerostin, a negative regulator of bone formation. | Increases bone formation and decreases bone resorption. |
This compound, as a NOTUM inhibitor, represents a novel anabolic approach. Preclinical data suggest its efficacy in increasing cortical bone thickness is a key differentiator, which is particularly relevant for preventing non-vertebral fractures.
Pharmacokinetics and Safety
Limited pharmacokinetic data for this compound is available from mouse studies, showing a half-life of 8 hours and an oral bioavailability of 65% at a 10 mg/kg dose. No clinical trial data for this compound is currently available, and therefore, its safety profile in humans is unknown. A potential concern for Wnt pathway activators is the theoretical risk of cancer, however, preclinical studies with NOTUM inhibitors have not highlighted this as a significant issue to date.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
-
Animal Model: Female Sprague-Dawley rats, 12-14 months of age, are either sham-operated or ovariectomized.
-
Treatment: Following a recovery period to allow for bone loss to occur (typically 8-12 weeks), animals are treated with this compound (e.g., 10 mg/kg/day mixed in diet) or vehicle control for a specified duration (e.g., 18 weeks).
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) at baseline and at various time points throughout the study.
-
Micro-computed Tomography (µCT): To assess cortical and trabecular bone microarchitecture in excised femurs and vertebrae.
-
Biomechanical Testing: Three-point bending tests on femurs to determine bone strength.
-
Bone Turnover Markers: Serum levels of procollagen type 1 N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption are measured by ELISA.
-
Caption: Experimental workflow for the ovariectomized rat osteoporosis model.
Translational Potential and Future Directions
The preclinical data for this compound are promising, suggesting it could be a valuable anabolic agent for treating osteoporosis, particularly for strengthening cortical bone. Its oral bioavailability is a significant advantage over injectable anabolic therapies.
However, the lack of clinical trial data is a major hurdle in assessing its true translational potential. Key future steps should include:
-
Phase I Clinical Trials: To evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.
-
Phase II Clinical Trials: To assess the efficacy of this compound on bone mineral density and bone turnover markers in patients with osteoporosis.
-
Head-to-Head Preclinical Studies: More direct comparative studies between this compound and other NOTUM inhibitors, as well as standard-of-care agents, would provide a clearer picture of its relative efficacy.
Safety Operating Guide
Essential Safety and Logistical Information for Handling LP-922056
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operational use, and disposal of LP-922056, a potent Notum pectinacetylesterase inhibitor. Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Handling
When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE and handling protocols based on the Safety Data Sheet (SDS).
| Item | Specification | Rationale |
| Eye Protection | Safety glasses | To protect eyes from potential splashes or aerosols. |
| Hand Protection | Appropriate chemical-resistant gloves (minimum standard BS EN 374:2003) | To prevent skin contact. Gloves should be inspected before use and hands should be thoroughly washed and dried after handling. |
| Protective Clothing | Laboratory coat or other suitable protective clothing | To protect skin and personal clothing from contamination. |
| Ventilation | Chemical fume hood | To be used whenever possible to avoid inhalation of dust or aerosols. The work area should be well-ventilated. |
Handling Precautions:
-
Avoid inhalation of dust and aerosols.
-
Prevent contact with eyes, skin, and clothing.
-
Keep away from sources of ignition.
-
Avoid prolonged or repeated exposure.
-
For detailed first aid measures in case of exposure, consult the Safety Data Sheet.
Operational Plans: Storage and Use
Proper storage is crucial to maintain the stability and efficacy of this compound.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C. |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |
| Incompatibilities | Strong oxidizing agents. |
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Product | Transfer to a suitable container and arrange for collection by a specialized disposal company in accordance with national and local regulations. |
| Contaminated Materials (e.g., gloves, vials) | Place in a designated, labeled hazardous waste container for collection by a specialized disposal company. |
Important Note: Do not let the product enter drains.
Experimental Protocols
This compound is a Notum inhibitor that activates Wnt signaling. It has been utilized in both in vitro and in vivo studies to investigate its effects on bone formation and cancer cell growth.
In Vitro Wnt Signaling Assay
A common method to quantify Wnt signaling activity in vitro is the TOP-flash luciferase reporter assay.[1][2] This assay utilizes a reporter construct containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be quantified.
General Workflow:
Caption: General workflow for an in vitro Wnt signaling assay.
In Vivo Mouse Model for Cortical Bone Thickness
In animal studies, this compound has been shown to increase cortical bone thickness.[3] The assessment of this parameter typically involves micro-computed tomography (µCT).
General Workflow:
Caption: General workflow for assessing cortical bone thickness in a mouse model.
Wnt Signaling Pathway
This compound functions by inhibiting Notum, an enzyme that removes a palmitoleate group from Wnt proteins, thereby inactivating them. By inhibiting Notum, this compound allows Wnt proteins to bind to their receptors (Frizzled and LRP5/6) and activate the canonical Wnt signaling pathway. This leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in processes such as bone formation.
Caption: Canonical Wnt signaling pathway and the role of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
